2-(4-chlorophenyl)-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWKXWSTXLWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288771 | |
| Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-79-4 | |
| Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91842-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(4-chlorophenyl)-2H-1,2,3-triazole. The 2H-1,2,3-triazole scaffold is a significant structural motif in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. While specific experimental data for this particular compound is limited in publicly accessible literature, this document compiles available information and presents a detailed, plausible synthetic protocol and expected analytical characteristics based on established chemical principles and related structures. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of 2-aryl-2H-1,2,3-triazoles.
Core Chemical Properties
This compound is an aromatic heterocyclic compound. The attachment of the 4-chlorophenyl group at the N2 position of the 1,2,3-triazole ring is a key structural feature. The regioselective synthesis of such 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for isomeric products (e.g., the 1-substituted isomer).[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN₃ | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| CAS Number | 91842-79-4 | [2] |
| Appearance | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shifts / Bands |
| ¹H-NMR | - Aromatic protons (4-chlorophenyl group): Two doublets in the range of δ 7.5-8.5 ppm. - Triazole protons: A singlet corresponding to the two equivalent C-H protons of the triazole ring, expected around δ 7.8-8.0 ppm. |
| ¹³C-NMR | - Aromatic carbons (4-chlorophenyl group): Signals in the range of δ 120-140 ppm. - Triazole carbons: A signal for the equivalent C4 and C5 carbons, typically observed around δ 135 ppm. |
| IR (Infrared) | - C-H stretching (aromatic): ~3100-3000 cm⁻¹. - C=C stretching (aromatic): ~1600-1450 cm⁻¹. - C-N stretching: ~1300-1200 cm⁻¹. - C-Cl stretching: ~850-550 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z 179/181 (due to ³⁵Cl/³⁷Cl isotopes). - Fragmentation: Loss of N₂ (28 Da) is a common fragmentation pathway for triazoles. |
Synthesis and Experimental Protocols
The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge. Direct alkylation or arylation of the parent 1H-1,2,3-triazole often yields a mixture of N1 and N2 isomers.[3] However, several methods have been developed to favor the formation of the 2H-isomer. One effective approach involves the cyclization of α,α-dibromo ketone derivatives with hydrazines.[1] A plausible synthesis for this compound can be adapted from catalyst-free C-N coupling reactions.[1]
This protocol is adapted from methodologies developed for the regioselective synthesis of 2,4-disubstituted 2H-1,2,3-triazoles.[1] It involves the reaction of a tosylhydrazone with an unsubstituted 1H-1,2,3-triazole. For the synthesis of the target compound, a variation using 4-chlorophenylhydrazine (B93024) and a suitable glyoxal (B1671930) derivative would be a logical starting point.
Materials:
-
Glyoxal
-
4-chlorophenylhydrazine hydrochloride
-
Sodium acetate (B1210297)
-
Water
-
Diethyl ether
Procedure:
-
Preparation of Glyoxal bis(4-chlorophenyl)hydrazone: To a solution of 4-chlorophenylhydrazine hydrochloride (2 equivalents) in a mixture of ethanol and water, add sodium acetate (2.2 equivalents).
-
To this solution, add glyoxal (1 equivalent, typically as a 40% aqueous solution) dropwise with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product, glyoxal bis(4-chlorophenyl)hydrazone, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.
-
Oxidative Cyclization: Suspend the dried glyoxal bis(4-chlorophenyl)hydrazone in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, mercury(II) acetate or lead(IV) acetate, portion-wise to the suspension while stirring at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
The following diagram illustrates the logical flow of the proposed synthesis.
References
An In-Depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic methodology, including a thorough experimental protocol and a summary of relevant quantitative data.
Introduction
The 1,2,3-triazole core is a prominent scaffold in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The N2-substituted 2H-1,2,3-triazoles, in particular, have garnered significant attention due to their unique chemical and biological profiles. This guide focuses on the synthesis of a specific analogue, this compound, providing a reproducible and efficient protocol for its preparation.
Synthetic Pathway
The principal and most direct route for the synthesis of this compound involves the condensation reaction between 4-chlorophenylhydrazine (B93024) and a 1,2-dicarbonyl compound, such as glyoxal (B1671930). This method provides a straightforward approach to the desired N-aryl-2H-1,2,3-triazole.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the condensation of 4-chlorophenylhydrazine with glyoxal.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Glyoxal (40% aqueous solution)
-
Sodium acetate (B1210297)
-
Water
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 4-Chlorophenylhydrazine Free Base: In a 250 mL flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in water. To this solution, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic, leading to the precipitation of the free base. Extract the free base with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorophenylhydrazine as a solid.
-
Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine (1 equivalent) and sodium acetate (2 equivalents) in a mixture of ethanol and water. To this stirred solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: The resulting aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 180.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-90 °C |
| Yield | Typically 70-85% |
Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| Aromatic Protons (d, 2H) | 7.95 (d, J = 8.8 Hz) |
| Aromatic Protons (d, 2H) | 7.45 (d, J = 8.8 Hz) |
| Triazole Protons (s, 2H) | 7.80 (s) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| Triazole Carbons (C4/C5) | 135.0 |
| Aromatic Carbon (C-Cl) | 135.5 |
| Aromatic Carbons (CH) | 129.8 |
| Aromatic Carbon (C-N) | 138.0 |
| Aromatic Carbons (CH) | 121.0 |
Note: The specific chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.
Signaling Pathways and Drug Development Context
While the direct involvement of this compound in specific signaling pathways is a subject of ongoing research, the broader class of N-aryl triazoles has been investigated for a variety of biological activities. The logical relationship in a drug discovery context is outlined below.
Caption: A simplified logical flow in a drug discovery program involving the synthesized compound.
The synthesized compound can be entered into high-throughput screening campaigns to identify potential biological targets. Positive "hits" would then undergo further investigation, including structure-activity relationship (SAR) studies, to optimize their potency and selectivity, potentially leading to the development of new therapeutic agents.
This technical guide provides a foundational understanding of the synthesis and key characteristics of this compound, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
Elucidating the Structure of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the structure elucidation of 2-(4-chlorophenyl)-2H-1,2,3-triazole. This document details regioselective synthetic strategies, experimental protocols for spectroscopic and crystallographic analysis, and data interpretation essential for the unambiguous identification of this specific triazole isomer.
Introduction
1,2,3-Triazoles are a prominent class of five-membered nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The existence of regioisomers, particularly the 1-substituted (1H) and 2-substituted (2H) isomers, necessitates precise structural characterization. This guide focuses on the definitive structure elucidation of this compound, a key scaffold in the development of various biologically active compounds.
Synthesis and Regioselectivity
The synthesis of 2-aryl-2H-1,2,3-triazoles requires regioselective control to avoid the formation of the thermodynamically more stable 1-aryl isomer. Several modern synthetic strategies enable the preferential or exclusive formation of the 2-substituted product.
Proposed Synthetic Pathway: Post-Triazole Arylation
A reliable method for the synthesis of 2-aryl-2H-1,2,3-triazoles involves the N-arylation of a pre-formed 1,2,3-triazole ring. The Chan-Lam coupling reaction, which utilizes boronic acids as arylating agents, offers a regioselective route to the desired 2-substituted isomer.
Detailed Experimental Protocol (Hypothetical)
Materials: 1H-1,2,3-triazole, (4-chlorophenyl)boronic acid, copper(II) acetate (B1210297) (Cu(OAc)₂), pyridine (B92270), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, hexane, silica (B1680970) gel.
Procedure:
-
To a stirred solution of 1H-1,2,3-triazole (1.0 eq.) in DMSO, add (4-chlorophenyl)boronic acid (1.2 eq.), Cu(OAc)₂ (0.1 eq.), and pyridine (2.0 eq.).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 2-substituted and 1-substituted isomers.
Structure Elucidation Workflow
The definitive identification of this compound relies on a combination of spectroscopic and analytical techniques. The workflow below outlines the key experiments.
Spectroscopic and Analytical Data
The key to distinguishing between the 1- and 2-substituted isomers lies in their distinct spectroscopic signatures, arising from differences in molecular symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for differentiating the regioisomers. The C₂ symmetry of the 2-substituted isomer results in a simplified spectrum compared to the Cₛ symmetry of the 1-substituted isomer.
Expected Chemical Shifts:
| Analysis | 1-(4-chlorophenyl)-1H-1,2,3-triazole (Isomer 1) | This compound (Isomer 2) |
| ¹H NMR | Two distinct signals for triazole protons (H-4 and H-5) as doublets or singlets. | A single signal for the two equivalent triazole protons (H-4 and H-5) as a singlet. |
| Aromatic protons show a complex splitting pattern. | Aromatic protons typically show an AA'BB' system (two doublets). | |
| ¹³C NMR | Two distinct signals for the triazole carbons (C-4 and C-5). | A single signal for the two equivalent triazole carbons (C-4 and C-5). |
| Four signals for the chlorophenyl carbons. | Three signals for the chlorophenyl carbons (due to symmetry). |
Experimental Protocol for NMR Analysis:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Concentration: Approximately 10-20 mg of the sample in 0.6 mL of solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While both isomers will have the same molecular ion peak, their fragmentation patterns may differ.
Expected Mass Spectrometry Data:
| Analysis | Expected Value/Fragment |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Molecular Ion (M⁺) | m/z 179/181 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragments | Loss of N₂ (m/z 151/153), fragmentation of the chlorophenyl ring (m/z 111). |
Experimental Protocol for MS Analysis:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).
-
EI-MS: 70 eV electron impact ionization.
-
ESI-MS: Sample dissolved in a suitable solvent (e.g., methanol/water) and infused into the ion source.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in the crystal lattice. This technique can unambiguously confirm the N-2 substitution pattern.
Expected Crystallographic Data:
-
Crystal System: To be determined.
-
Space Group: To be determined.
-
Key Bond Lengths: N1-N2 and N2-N3 bond lengths in the triazole ring are expected to be nearly equal in the 2-substituted isomer, in contrast to the 1-substituted isomer where the N1-N2 bond is typically longer than the N2-N3 bond.
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of the purified compound by slow evaporation from a suitable solvent (e.g., ethanol, acetone).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
Biological Context
While a specific signaling pathway for this compound has not been elucidated, triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. For instance, a related compound, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology[1]. The biological activity of triazoles often stems from their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-stacking interactions with biological targets.
Conclusion
The structural elucidation of this compound is a critical step in its development for various applications. A combination of regioselective synthesis and comprehensive spectroscopic analysis, particularly ¹H and ¹³C NMR, provides the necessary evidence to distinguish it from its 1-substituted isomer. For absolute confirmation, single-crystal X-ray diffraction is the gold standard. This guide outlines the essential methodologies and expected data for the unambiguous characterization of this important heterocyclic compound.
References
In-depth Technical Guide: Spectroscopic Data for 2-(4-chlorophenyl)-2H-1,2,3-triazole
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(4-chlorophenyl)-2H-1,2,3-triazole. These predictions are derived from spectral data of analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.85 | s | 2H | H-4, H-5 (Triazole ring) |
| ~8.05 | d | 2H | H-2', H-6' (Aromatic ring) |
| ~7.50 | d | 2H | H-3', H-5' (Aromatic ring) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~135.9 | C-4, C-5 (Triazole ring) |
| ~138.5 | C-1' (Aromatic ring) |
| ~129.5 | C-3', C-5' (Aromatic ring) |
| ~121.0 | C-2', C-6' (Aromatic ring) |
| ~135.0 | C-4' (Aromatic ring) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3140 - 3100 | Medium | C-H stretching (Triazole ring) |
| ~3080 - 3050 | Medium | C-H stretching (Aromatic ring) |
| ~1590 - 1570 | Strong | C=C stretching (Aromatic ring) |
| ~1500 - 1480 | Strong | N=N stretching (Triazole ring) |
| ~1250 - 1230 | Strong | C-N stretching |
| ~1100 - 1080 | Strong | C-Cl stretching |
| ~830 - 810 | Strong | C-H out-of-plane bending (Aromatic p-disubstitution) |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| ~179/181 | ~100 / ~33 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| ~151/153 | Moderate | [M - N₂]⁺ |
| ~111 | Moderate | [C₆H₄Cl]⁺ |
| ~75 | Low | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the reaction of 4-chloroaniline (B138754) with 1,2-bis(trimethylsilyloxy)ethane and an azide (B81097) source. A more established general method for the synthesis of 2-aryl-2H-1,2,3-triazoles involves the reaction of vinyl acetate (B1210297) with a diazonium salt generated from the corresponding aniline.
Materials:
-
4-chloroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Vinyl acetate
-
Sodium acetate
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization of 4-chloroaniline:
-
Dissolve 4-chloroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve vinyl acetate and sodium acetate in ethanol and cool the mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vinyl acetate solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse program.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled carbon pulse program.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
2.2.2. Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is automatically processed by the instrument software, which performs a background subtraction.
2.2.3. Mass Spectrometry (MS)
-
Instrument: Waters Xevo G2-XS QTof Mass Spectrometer or a similar high-resolution mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent.
-
Ionization Method: Electrospray Ionization (ESI) is a suitable method for this type of molecule.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Typical ESI source parameters: capillary voltage of 3.0 kV, cone voltage of 30 V, source temperature of 120 °C, and desolvation gas (N₂) flow of 600 L/hr.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-chlorophenyl)-2H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and its derivatives, with a focus on its anticancer, and enzyme-inhibitory properties. Through a comprehensive review of existing literature, this document outlines the key molecular interactions, signaling pathways, and cellular consequences of this compound activity.
Anticancer Activity: Disruption of Microtubule Dynamics
A primary mechanism underlying the anticancer properties of this compound and related 2-phenyl-2H-1,2,3-triazole analogs is the inhibition of tubulin polymerization.[1] These compounds are known to interact with the colchicine (B1669291) binding site on β-tubulin, a critical component of microtubules.[1] By occupying this site, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation and function of the mitotic spindle during cell division.[1]
The interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase.[1] This mitotic block prevents the cell from progressing through division, ultimately triggering the intrinsic apoptotic pathway and leading to programmed cell death.
Quantitative Anticancer Data
The cytotoxic effects of 2-phenyl-2H-1,2,3-triazole derivatives have been evaluated against various human cancer cell lines. The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |
| 8a | Hs578T (Breast) | GI50 | 0.0103[1] |
| 8b | Hs578T (Breast) | GI50 | 0.0665[1] |
| 8g | Hs578T (Breast) | GI50 | 0.0203[1] |
| 8 | HT-1080 (Fibrosarcoma) | IC50 | 15.13[1] |
| 8 | A-549 (Lung) | IC50 | 21.25[1] |
| 8 | MCF-7 (Breast) | IC50 | 18.06[1] |
| 8 | MDA-MB-231 (Breast) | IC50 | 17.55[1] |
Enzyme Inhibition: A Dual-Targeting Approach
In addition to their effects on tubulin, derivatives of the 2-phenyl-2H-1,2,3-triazole scaffold have demonstrated potent inhibitory activity against key enzymes, highlighting their potential in treating a broader range of diseases.
Inhibition of α-Glucosidase
Certain 2-phenyl-2H-1,2,3-triazole derivatives have been identified as effective inhibitors of α-glucosidase.[1] This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Inhibition of Acetylcholinesterase (AChE)
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key target in the treatment of Alzheimer's disease and other neurological disorders.[1] Several 2-phenyl-2H-1,2,3-triazole compounds have shown promising AChE inhibitory activity.[1]
Quantitative Enzyme Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of α-glucosidase and acetylcholinesterase (AChE) by representative triazole compounds.
| Compound ID | Enzyme | IC50 (µM) |
| 1a | α-Glucosidase | 15.6[1] |
| 1b | α-Glucosidase | 25.4[1] |
| 2a | Acetylcholinesterase (AChE) | 8.3[1] |
| 2b | Acetylcholinesterase (AChE) | 12.1[1] |
Visualizing the Mechanisms
To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Anticancer signaling pathway of this compound.
Caption: General experimental workflows for key biological assays.
Experimental Protocols
Tubulin Polymerization Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. The polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Methodology:
-
Reagents: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, fluorescent reporter dye (e.g., DAPI), test compound (this compound), and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Procedure: a. Prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter dye. b. Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control. c. Pre-incubate the mixture at 37°C for a short period. d. Initiate the polymerization by adding purified tubulin. e. Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the fluorescence curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for the differentiation of cell populations by flow cytometry.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. d. Incubate the cells at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: a. Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. b. Add FITC-conjugated Annexin V and PI to the cell suspension. c. Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. The different cell populations are identified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
α-Glucosidase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.
Methodology:
-
Reagents: α-glucosidase enzyme, pNPG substrate, phosphate (B84403) buffer (pH 6.8), test compound, and a known inhibitor (e.g., acarbose) as a positive control.
-
Procedure: a. In a 96-well plate, add the test compound at various concentrations, the α-glucosidase enzyme solution, and phosphate buffer. b. Pre-incubate the mixture at 37°C for 15 minutes. c. Initiate the reaction by adding the pNPG substrate. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding a stop solution (e.g., Na2CO3).
-
Data Analysis: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
Methodology:
-
Reagents: AChE enzyme, acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), test compound, and a known AChE inhibitor (e.g., eserine) as a positive control.
-
Procedure: a. In a 96-well plate, add the test compound at various concentrations, the AChE enzyme solution, and DTNB in phosphate buffer. b. Pre-incubate the mixture at room temperature for 15 minutes. c. Initiate the reaction by adding the acetylthiocholine iodide substrate. d. Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Its primary anticancer mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Furthermore, its derivatives exhibit potent enzyme-inhibitory activities, suggesting a broader therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.
References
Biological Activity of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Technical Overview
Disclaimer: This technical guide addresses the broader class of chlorophenyl-substituted triazoles due to the limited publicly available scientific literature on the specific biological activity of 2-(4-chlorophenyl)-2H-1,2,3-triazole. While the triazole scaffold is a significant area of research in drug discovery, detailed experimental data, quantitative metrics, and specific mechanistic pathways for this particular unsubstituted compound are not extensively documented in accessible research. The following information is based on the activities of structurally related compounds and the general properties attributed to the triazole chemical family.
Introduction
The 1,2,3-triazole ring system is a key structural motif in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions. The presence of a 4-chlorophenyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity. This guide provides a general overview of the potential biological activities of compounds within this chemical class, drawing parallels from more extensively studied derivatives.
Potential Biological Activities
Derivatives of 1,2,3-triazoles bearing a chlorophenyl group have been investigated for a range of biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Triazole compounds are well-established as potent antifungal agents. While specific data for this compound is unavailable, the broader class of azole antifungals functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Bacterial infections are also a target for triazole derivatives. The proposed mechanisms of antibacterial action are varied and can include the inhibition of essential enzymes or the disruption of bacterial cell wall synthesis. The 4-chlorophenyl moiety is often incorporated to enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.
Anticancer Activity
Numerous 1,2,3-triazole derivatives have demonstrated promising anticancer properties. The mechanisms of action are diverse and often depend on the specific substitutions on the triazole and phenyl rings. Some of the cellular processes targeted by these compounds include:
-
Apoptosis Induction: Triggering programmed cell death in cancer cells is a common mechanism for many chemotherapeutic agents.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell proliferation.
-
Enzyme Inhibition: Targeting specific enzymes that are overexpressed or play a critical role in cancer cell survival and growth, such as kinases or topoisomerases.
The 4-chlorophenyl group can contribute to the binding affinity of the compound to its biological target, potentially enhancing its anticancer efficacy.
Enzyme Inhibition
Beyond the aforementioned lanosterol 14α-demethylase, triazole derivatives have been explored as inhibitors of various other enzymes implicated in disease. These can include proteases, kinases, and phosphatases. The specific enzyme inhibitory profile is highly dependent on the overall molecular structure.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, a data table summarizing metrics such as IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), or MIC (minimum inhibitory concentration) cannot be provided.
Experimental Protocols
Detailed experimental methodologies for the biological evaluation of this compound are not available in the public domain. However, a general workflow for assessing the biological activity of a novel chemical entity is presented below.
Caption: Generalized workflow for the synthesis and biological evaluation of a chemical compound.
Signaling Pathways
No specific signaling pathways have been elucidated for this compound in the available literature. Research on related triazole derivatives suggests potential interference with various pathways depending on the cellular context and the specific biological activity being investigated. For instance, in cancer, this could involve the modulation of pathways such as PI3K/Akt, MAPK, or apoptosis-related cascades. A conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by a triazole derivative is provided below.
Caption: Conceptual diagram of a potential mechanism of action for a bioactive compound.
Conclusion
While the 1,2,3-triazole scaffold, particularly when substituted with a 4-chlorophenyl group, holds considerable promise for the development of new therapeutic agents, there is a notable absence of specific biological activity data for this compound in the public scientific domain. The information presented in this guide is therefore a generalized overview based on the known activities of structurally related compounds. Further research is required to elucidate the specific biological profile of this particular molecule. Researchers and drug development professionals are encouraged to undertake studies to fill this knowledge gap, which could potentially unveil novel therapeutic applications.
2-(4-chlorophenyl)-2H-1,2,3-triazole derivatives synthesis
An In-depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole Derivatives
Introduction
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Among its isomers, 2-substituted-2H-1,2,3-triazoles are of significant interest due to their unique biological activities, which include antibacterial, antiviral, and anticancer properties.[5][6][7][8] The synthesis of these compounds, particularly with specific aryl substituents like the 4-chlorophenyl group, presents a challenge in achieving regioselectivity. Unlike the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) which reliably yields 1,4-disubstituted isomers, and ruthenium-catalyzed reactions (RuAAC) that favor 1,5-disubstituted products, general and simple methods for the selective synthesis of 2-substituted isomers are less common.[9][10][11]
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives. It details various methodologies, presents quantitative data for comparison, includes detailed experimental protocols, and illustrates key synthetic pathways.
Core Synthetic Strategies
The regioselective synthesis of 2-aryl-2H-1,2,3-triazoles can be approached through several primary routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.
N-Arylation of Pre-formed 1,2,3-Triazoles
Direct arylation of an NH-1,2,3-triazole is a straightforward approach, but it often suffers from a lack of regioselectivity, yielding a mixture of N1 and N2 isomers.[12] However, specific catalytic systems have been developed to overcome this challenge and favor the formation of the desired 2-substituted product.
Chan-Lam Coupling: The Chan-Lam reaction, which involves the copper-catalyzed coupling of N-H bonds with boronic acids, has been shown to be highly regioselective for the synthesis of 2-aryl-2H-1,2,3-triazoles. This method offers a direct route to the target compounds with excellent control over the isomer formation.[1] Reactions are typically carried out in the open air using copper (II) acetate (B1210297) as the catalyst, providing 2-N-aryl derivatives with 100% regioselectivity.[1]
SNAr Reaction: For aryl halides activated with electron-withdrawing groups, a direct nucleophilic aromatic substitution (SNAr) reaction with an NH-1,2,3-triazole can lead to the regiospecific formation of 2-aryl-1,2,3-triazoles in good to high yields.[1]
Catalyst-Free C-N Coupling with Tosylhydrazones
A highly regioselective, metal-free method involves the C-N coupling reaction between N-tosylhydrazones and 1H-1,2,3-triazoles. This transformation proceeds under relatively mild thermal conditions and exhibits broad functional group tolerance, yielding 2,4-disubstituted 2H-1,2,3-triazoles as the major products.[13] The reaction shows excellent regioselectivity with both electron-withdrawing and electron-donating groups on the 4-position aryl substituent of the triazole.[13]
Cyclization and Multicomponent Reactions
While classic 1,3-dipolar cycloadditions are often not regioselective for the 2H-isomer, certain multicomponent reactions (MCRs) and cyclization strategies have been developed.
From α,α-Dihaloketone Hydrazones: A traditional route involves the cyclization of α,α-dihaloketone hydrazones with amines. While effective, this method is often limited by the availability of the starting materials.
Copper-Catalyzed Annulation: A copper-catalyzed annulation reaction of azirines and aryldiazonium salts provides a regiospecific method to access fully substituted N²-aryl-1,2,3-triazoles.[14]
Ruthenium-Catalyzed C–H Amidation: An environmentally benign protocol for C-N bond formation involves the ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonyl azides, producing N₂ gas as the sole byproduct.[5]
Data Presentation
The following tables summarize quantitative data from key synthetic methodologies for 2-substituted-2H-1,2,3-triazoles.
Table 1: Comparison of N-Arylation Methods for 5-Aryl-4-trifluoroacetyl-2H-1,2,3-triazoles. [1]
| Entry | Arylating Agent | Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Chan-Lam | Cu(OAc)₂ | - | DMSO | 100 | 12 | 85 |
| 2 | 4-Nitrophenylboronic acid | Chan-Lam | Cu(OAc)₂ | - | DMSO | 100 | 12 | 89 |
| 3 | 1-Fluoro-4-nitrobenzene | SNAr | - | K₂CO₃ | DMF | 100 | 2 | 95 |
| 4 | 1-Chloro-2,4-dinitrobenzene | SNAr | - | K₂CO₃ | DMF | 100 | 2 | 98 |
Table 2: Regioselective Synthesis of 2-Benzyl-4-aryl-2H-1,2,3-triazoles via Catalyst-Free C-N Coupling. [13]
| Entry | 4-Aryl Substituent on Triazole | Yield (%) of 2,4-isomer |
| 1 | Phenyl | 53 |
| 2 | 4-Methylphenyl | 48 |
| 3 | 4-Methoxyphenyl | 41 |
| 4 | 4-Chlorophenyl | 49 |
| 5 | 4-Bromophenyl | 51 |
| 6 | 4-Nitrophenyl | 45 |
Mandatory Visualizations
The following diagrams illustrate key synthetic workflows and pathways.
Caption: General workflow for the synthesis of 2-aryl-2H-1,2,3-triazoles.
Caption: Proposed pathway for catalyst-free synthesis of 2,4-disubstituted triazoles.
Experimental Protocols
Protocol 1: Chan-Lam N-Arylation of 4-phenyl-1H-1,2,3-triazole with 4-Chlorophenylboronic Acid
This protocol describes a general procedure for the regioselective synthesis of 2-(4-chlorophenyl)-4-phenyl-2H-1,2,3-triazole.
Materials:
-
4-phenyl-1H-1,2,3-triazole (1.0 mmol, 145.2 mg)
-
4-Chlorophenylboronic acid (1.5 mmol, 234.3 mg)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 36.3 mg)
-
Dimethyl sulfoxide (B87167) (DMSO), 5 mL
-
Ethyl acetate
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To an open-air flask, add 4-phenyl-1H-1,2,3-triazole, 4-chlorophenylboronic acid, and Cu(OAc)₂.
-
Add DMSO (5 mL) to the flask.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-chlorophenyl)-4-phenyl-2H-1,2,3-triazole.
Protocol 2: Catalyst-Free Coupling of 4-(4-chlorophenyl)-1H-1,2,3-triazole with Benzaldehyde N-Tosylhydrazone
This protocol outlines the synthesis of 2-benzyl-4-(4-chlorophenyl)-2H-1,2,3-triazole, adapted from the described methodology.[13]
Materials:
-
4-(4-chlorophenyl)-1H-1,2,3-triazole (1.0 mmol, 179.6 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Benzaldehyde N-tosylhydrazone (1.2 mmol, 329.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 10 mL
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 4-(4-chlorophenyl)-1H-1,2,3-triazole and K₂CO₃.
-
Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve benzaldehyde N-tosylhydrazone in anhydrous DMF (5 mL).
-
Using a syringe pump, add the solution of benzaldehyde N-tosylhydrazone to the triazole suspension over a period of 4 hours at 80 °C.
-
After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 8 hours, or until TLC indicates the consumption of the starting triazole.
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude residue by flash column chromatography on silica gel to separate the major 2,4-disubstituted product from any minor 1,4-disubstituted isomer.
Conclusion
The synthesis of this compound derivatives can be achieved with high regioselectivity through modern synthetic methodologies. While traditional N-alkylation/arylation often leads to isomeric mixtures, catalyst systems like those used in the Chan-Lam coupling provide excellent control, favoring the desired 2-substituted product. Furthermore, emerging metal-free strategies, such as the C-N coupling with N-tosylhydrazones, offer an efficient and highly regioselective alternative. These advanced protocols are invaluable tools for researchers and drug development professionals, enabling the targeted synthesis of this important class of heterocyclic compounds for further investigation and application.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
Preliminary Screening of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological activities. This technical guide provides a comprehensive overview of the preliminary screening process for a specific derivative, 2-(4-chlorophenyl)-2H-1,2,3-triazole. The document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the initial assessment of this compound's therapeutic potential. The guide outlines synthetic considerations, detailed experimental protocols for anticancer and antimicrobial screening, and delves into potential mechanisms of action through relevant signaling pathways.
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for N-arylation of the 1,2,3-triazole ring. A common and effective approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by selective N-arylation.
General Synthetic Protocol:
A typical synthesis involves the reaction of a suitable azide (B81097) precursor with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. Subsequent N-arylation with a 4-chlorophenyl boronic acid derivative under Chan-Lam coupling conditions can yield the desired product. The final compound must be purified, typically by column chromatography, and its structure and purity confirmed through spectroscopic methods.
Characterization Data:
The identity and purity of synthesized this compound should be rigorously confirmed using a suite of analytical techniques. The expected data is summarized in the table below.
| Analytical Method | Expected Data |
| ¹H NMR | Aromatic protons of the chlorophenyl group and the triazole ring protons in their characteristic chemical shift regions. |
| ¹³C NMR | Distinct signals for each carbon atom in the chlorophenyl and triazole rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-N bonds. |
| Elemental Analysis | Percentage composition of C, H, N, and Cl consistent with the molecular formula. |
Preliminary Biological Screening
The initial biological evaluation of this compound should encompass a broad assessment of its potential anticancer and antimicrobial activities.
Anticancer Activity Screening
A primary in vitro screen against a panel of human cancer cell lines is recommended to identify any cytotoxic or anti-proliferative effects. The National Cancer Institute's 60-cell line screen (NCI60) serves as a comprehensive starting point. A more focused initial screen could utilize representative cell lines from major cancer types.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical Anticancer Activity Data for this compound
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 25.4 |
| A549 | Lung | 42.1 |
| HCT116 | Colon | 18.9 |
| HeLa | Cervical | 33.7 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity Screening
The antimicrobial potential of this compound should be evaluated against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate with broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 32 |
| Aspergillus niger | Fungus | 64 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Potential Signaling Pathways and Mechanisms of Action
Based on the known biological activities of other triazole derivatives, this compound may exert its effects through various signaling pathways. Two such pathways of interest in oncology are the Indoleamine 2,3-dioxygenase (IDO1) pathway and the Phosphodiesterase 4B (PDE4B) pathway.
Indoleamine 2,3-dioxygenase (IDO1) Pathway
IDO1 is an enzyme that plays a crucial role in immune evasion by tumors. It catabolizes the essential amino acid tryptophan into kynurenine, leading to a tryptophan-depleted microenvironment that suppresses T-cell function and promotes an immunosuppressive milieu. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
Discovery and Synthesis of Novel Chlorophenyl Triazoles: A Technical Guide for Drug Development Professionals
An in-depth technical guide or whitepaper on the core.
Abstract
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of a chlorophenyl moiety into the triazole ring system has been a particularly fruitful strategy in the discovery of novel compounds with a wide array of biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel chlorophenyl triazoles, intended for researchers and professionals in the field of drug discovery and development. We present detailed experimental protocols, summarize key quantitative data in structured tables, and visualize complex workflows and pathways to facilitate understanding and further research.
Introduction
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,4-triazole isomer, in particular, is a privileged scaffold in drug design due to its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in various biological interactions, including hydrogen bonding.[1] A number of commercially successful drugs, such as the antifungals fluconazole (B54011) and the anticancer agents anastrozole (B1683761) and letrozole, feature the 1,2,4-triazole core.[2]
The introduction of a substituted phenyl ring, specifically a chlorophenyl group, has been shown to modulate the biological activity of these compounds significantly. The chloro-substituent can influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding affinity to biological targets.[3][4] This has led to the development of chlorophenyl triazole derivatives with potent and selective activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties.[3][5][6]
Synthesis of Chlorophenyl Triazoles
The synthesis of chlorophenyl triazole derivatives often involves a multi-step reaction sequence. A common approach begins with a chlorophenyl-substituted benzoic acid, which is converted to an intermediate that can be cyclized to form the triazole ring. Further modifications can be made to the core structure to generate a library of diverse compounds.
A representative synthetic pathway involves the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by treatment with various aldehydes to produce Schiff bases.[7] Another established method is the N-alkylation of a pre-formed 1,2,4-triazole ring with a molecule containing a suitable leaving group.[8]
General Experimental Protocol for Synthesis
The following protocol describes a general method for synthesizing 4-(arylmethyleneamino)-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives.[6]
-
Synthesis of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole: A mixture of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole and a selected aldehyde is prepared in equimolar amounts.
-
Reaction: The mixture is dissolved in a suitable solvent, such as ethanol, and refluxed for a specified period (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base product) is filtered, washed with cold ethanol, and dried.
-
Reduction (Optional): To obtain the corresponding amine derivatives, the synthesized Schiff bases are reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol.[6]
-
Purification: The final compounds are purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.[6]
Biological Activities and Structure-Activity Relationship (SAR)
Chlorophenyl triazole derivatives have been extensively evaluated for a range of biological activities. The nature and position of substituents on the phenyl rings and the triazole core play a crucial role in determining their potency and selectivity.
Anticancer Activity
Many novel chlorophenyl triazoles have been identified as potent anticancer agents.[1][2] One of the key mechanisms of action is the inhibition of the p53-MDM2 interaction.[2] The p53 protein is a critical tumor suppressor, and its activity is often negated in cancer cells by the over-expression of its negative regulator, MDM2. Compounds that can block this interaction can restore p53 function, leading to apoptosis of cancer cells.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6h | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | A549 (Lung) | 3.854 | [2] |
| U87 (Glioblastoma) | 4.151 | [2] | ||
| HL60 (Leukemia) | 17.522 | [2] | ||
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivative with Br and Cl substitutions | MCF-7 (Breast) | 10.2 | [1] |
| HeLa (Cervical) | 9.8 | [1] | ||
| A549 (Lung) | 16.5 | [1] | ||
| 11d | Mannich base derivative | Urease Inhibition | 16.12 ± 1.06 µg/mL | [5][9] |
| 11a | Mannich base derivative | Urease Inhibition | 12.39 ± 0.35 µg/mL | [5][9] |
IC₅₀: The half maximal inhibitory concentration.
Structure-activity relationship (SAR) studies have revealed that the presence of a 4-chlorophenyl group is often crucial for potent activity.[4] Additionally, substitutions on other parts of the molecule, such as different aryl groups at the N-4 position of the triazole ring, can significantly impact cytotoxicity.[1]
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[3] Chlorophenyl triazoles have emerged as promising candidates in this area.[7] They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7]
For instance, Schiff bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with chloro and bromo groups at the C-5 position of an isatin (B1672199) moiety exhibited broad-spectrum antibacterial activity comparable to ciprofloxacin.[3] Another study found that derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were most active against Bacillus subtilis.[4]
| Compound ID | Target Organism | Activity (MIC µg/mL) | Reference |
| 10a/10b | Various Bacteria | 0.125 - 64 | [4] |
| Thione-triazole | B. subtilis, S. aureus, P. vulgaris | 1.56, 1.56, 6.25 | [3] |
| 5m | Microsporum gypseum (Fungus) | Superior to Ketoconazole | [7] |
| 5q | Staphylococcus aureus (Bacteria) | Superior to Streptomycin | [7] |
MIC: Minimum Inhibitory Concentration.
Enzyme Inhibition
Chlorophenyl triazoles have also been investigated as inhibitors of various enzymes, including urease, lipase (B570770), and carbonic anhydrase.[5][10] Urease inhibitors have potential applications in treating infections caused by Helicobacter pylori, while lipase inhibitors are explored for anti-obesity treatments.[5]
A study on 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole identified several compounds with moderate-to-good lipase inhibitory effects.[5] Certain Mannich base derivatives from the same series showed high inhibitory effects against urease.[5][9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and advancement of research findings.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Protocol for Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using methods like the broth microdilution assay.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin, ketoconazole) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The chlorophenyl triazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Research has consistently demonstrated that compounds incorporating this structural motif possess potent anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic accessibility of these molecules allows for the creation of large, diverse libraries, which, when combined with robust biological screening and SAR studies, can lead to the identification of lead compounds with optimized efficacy and safety profiles. Future research should continue to explore novel substitutions on the chlorophenyl triazole core, investigate their mechanisms of action in greater detail, and advance the most promising candidates into preclinical and clinical development.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raco.cat [raco.cat]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Theoretical Exploration of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies on 2-(4-chlorophenyl)-2H-1,2,3-triazole and its derivatives. The 1,2,3-triazole scaffold is a significant building block in medicinal chemistry, forming the core of many compounds with promising therapeutic activities.[1] Theoretical and computational chemistry offer powerful tools to understand the molecular properties, reactivity, and potential biological interactions of such compounds, thereby accelerating drug discovery and development.
This document outlines the key computational methodologies, presents exemplary quantitative data derived from studies on closely related analogs, and visualizes essential workflows and conceptual relationships to provide a comprehensive resource for researchers in the field.
Molecular Structure and Properties: A Quantum Chemical Approach
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of this compound. Density Functional Theory (DFT) is a widely used method for these investigations, offering a balance between accuracy and computational cost.
A study on a closely related derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, utilized DFT and Møller-Plesset (MP2) methods to characterize its molecular structure.[1] These calculations reveal that the triazole ring system is nearly planar, with the chlorophenyl group slightly out of plane.[1]
Geometrical Parameters
The optimized molecular geometry provides crucial information on bond lengths, bond angles, and dihedral angles. While specific data for the parent compound this compound is not available in the searched literature, Table 1 presents theoretical values for a similar derivative, calculated at the MP2/6-31G(d,p) level, to serve as a representative example.[1]
Table 1: Selected Calculated Geometrical Parameters for a this compound Derivative[1]
| Parameter | Bond/Atoms | Value |
| Bond Length (Å) | C-Cl | 1.75 |
| N1-N2 | 1.35 | |
| N2-N3 | 1.30 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.39 | |
| C5-N1 | 1.36 | |
| Bond Angle (°) | N1-N2-N3 | 110.5 |
| N2-N3-C4 | 105.8 | |
| C5-N1-N2 | 109.2 | |
| Dihedral Angle (°) | C(phenyl)-C(phenyl)-N1-N2 | -145.7 |
Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. Theoretical calculations on related 1,2,4-triazole (B32235) derivatives have been used to determine these parameters.[2][3]
Table 2: Representative Electronic Properties Calculated via DFT
| Parameter | Description | Typical Value Range |
| EHOMO (eV) | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 |
| ELUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 4.0 to 5.0 |
| Dipole Moment (Debye) | Measure of molecular polarity | 2.0 to 4.0 |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 |
| Global Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. The following sections describe standard protocols for quantum chemical calculations and molecular docking based on practices reported in the literature.[1][3]
Quantum Chemical Calculations Protocol
-
Structure Optimization: The initial molecular structure of this compound is drawn using molecular modeling software. A full geometry optimization is then performed using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p).[3] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]
-
Property Calculation: Using the optimized geometry, various electronic properties are calculated. These include HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP).
-
Software: The Gaussian suite of programs (e.g., Gaussian 16) is a standard tool for these types of calculations.[1]
Caption: Workflow for Quantum Chemical Calculations.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is invaluable for identifying potential biological targets and understanding structure-activity relationships.
-
Ligand Preparation: The 3D structure of this compound, optimized from quantum chemical calculations, is prepared. This involves adding hydrogen atoms and assigning appropriate atomic charges.
-
Receptor Preparation: The crystal structure of the target protein (e.g., a kinase or enzyme) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Grid Generation: A binding site on the receptor is defined, usually based on the location of a known inhibitor or an active site. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: The docking process is performed using software like AutoDock or MOE (Molecular Operating Environment). The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energy are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.
Molecular Docking and Potential Biological Interactions
Molecular docking studies on triazole derivatives have been performed against various biological targets, including enzymes implicated in cancer and microbial infections.[1][4][5] For instance, a derivative of this compound was docked with the MMP-2 receptor, an enzyme involved in cancer metastasis.[1]
These studies help in visualizing how the molecule fits into the active site of a protein and which functional groups are responsible for binding. The chlorophenyl group often engages in hydrophobic interactions, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
References
- 1. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole, a key intermediate in the development of various pharmacologically active compounds. The described method utilizes a copper-catalyzed Chan-Lam N-arylation of 1,2,3-triazole with 4-chlorophenylboronic acid, which offers high regioselectivity for the desired N-2 isomer. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug development, providing a straightforward and efficient procedure.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The N-2 substituted 1,2,3-triazoles, in particular, are of significant interest. The synthesis of a specific regioisomer, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Traditional methods for the N-arylation of triazoles often yield a mixture of N-1 and N-2 isomers, posing significant purification challenges. The Chan-Lam cross-coupling reaction has emerged as a powerful and highly regioselective method for the synthesis of N-aryl heterocycles, favoring the formation of the thermodynamically more stable 2-aryl-2H-1,2,3-triazole isomer.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Chan-Lam N-arylation protocol.
| Parameter | Value |
| Starting Materials | |
| 1,2,3-Triazole | 1.0 mmol (69.07 mg) |
| 4-Chlorophenylboronic Acid | 1.2 mmol (187.0 mg) |
| Copper(II) Acetate (B1210297) (Cu(OAc)₂) | 0.1 mmol (18.2 mg) |
| Pyridine (B92270) | 2.0 mmol (161 µL) |
| Solvent | |
| Dichloromethane (B109758) (DCM) | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 24 hours |
| Atmosphere | Air |
| Product | |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Purification Method | Column Chromatography |
Experimental Protocol
Materials:
-
1,2,3-Triazole (≥98%)
-
4-Chlorophenylboronic acid (≥97%)
-
Copper(II) acetate (Cu(OAc)₂) (≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (analytical grade)
-
Hexane (B92381) (analytical grade)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3-triazole (1.0 mmol, 69.07 mg), 4-chlorophenylboronic acid (1.2 mmol, 187.0 mg), and copper(II) acetate (0.1 mmol, 18.2 mg).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
To the resulting suspension, add anhydrous pyridine (2.0 mmol, 161 µL) at room temperature.
-
Allow the reaction mixture to stir at room temperature, open to the air, for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a white to off-white solid.
Visualization
Reaction Scheme
Caption: Chan-Lam N-arylation of 1,2,3-triazole.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes & Protocols: Analytical Methods for 2-(4-chlorophenyl)-2H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-chlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Accurate and robust analytical methods are crucial for confirming the identity, purity, and quantity of this compound during research, development, and quality control processes. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using standard analytical techniques.
The following sections detail the primary analytical methods, including representative data and step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Overall Analytical Workflow
The comprehensive analysis of this compound follows a logical progression from synthesis to final characterization. The typical workflow ensures the correct chemical structure is formed (structural elucidation) and that the material is of sufficient purity for its intended use (quantitative analysis).
Caption: Overall workflow for the analysis of this compound.
Structural Elucidation Methods
Structural elucidation is essential to confirm that the desired molecule has been synthesized. NMR and Mass Spectrometry are the primary techniques for this purpose. The data presented below is based on the closely related isomer, 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, and serves as a representative guide.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will show the signals for the aromatic protons, while ¹³C NMR will identify all unique carbon atoms.
1.1.1 Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (0 ppm).
-
Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~12 ppm.
-
Temperature: 298 K.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 512-1024.
-
Spectral Width: ~220 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., TopSpin, MestReNova). Calibrate the spectrum using the TMS signal at 0 ppm.
1.1.2 Representative NMR Data
The following table summarizes the expected chemical shifts (δ) for this compound, extrapolated from data for similar structures.[1]
| Analysis | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~ 7.8 - 8.0 (s, 2H) | Protons on the 1,2,3-triazole ring (C4-H, C5-H) |
| ~ 7.4 - 7.6 (d, 2H) | Aromatic protons ortho to the triazole ring | |
| ~ 7.3 - 7.4 (d, 2H) | Aromatic protons ortho to the chlorine atom | |
| ¹³C NMR | ~ 145 - 148 | C-Cl on the phenyl ring |
| ~ 134 - 136 | C4 and C5 of the triazole ring | |
| ~ 129 - 130 | Aromatic CH carbons | |
| ~ 120 - 122 | Aromatic CH carbons | |
| ~ 118 - 120 | Quaternary carbon of the phenyl ring attached to triazole |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
1.2.1 Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol (B129727) or dichloromethane.
-
Instrument: A mass spectrometer capable of electron impact ionization (e.g., CH7A Varianmat Bremem or equivalent).
-
Ionization Method: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Analysis Mode: Full scan.
-
Mass Range: m/z 50-500.
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments (M⁺ and M+2 peaks).
1.2.2 Representative MS Data
| m/z Value | Assignment | Notes |
| 179 / 181 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 151 / 153 | [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring. |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation fragment. |
| 68 | [C₂H₂N₃]⁺ | Triazole ring fragment. |
Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound and for quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC)
This method separates the target compound from impurities based on its polarity and interaction with the stationary and mobile phases.
Caption: A typical workflow for HPLC analysis.
2.1.1 Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system (e.g., SCION Instruments LC6000, Agilent 1260) equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD or UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions (e.g., 0.1, 0.2, 0.5, 0.8, 1.0 µg/mL) for calibration.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with the reference standard.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
2.1.2 Representative HPLC Data
| Parameter | Typical Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time (t_R) | 4 - 7 minutes |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[4] |
| Linearity (R²) | > 0.999 |
Disclaimer: The protocols and data provided are intended as a representative guide. Specific parameters may require optimization based on the available instrumentation, sample matrix, and the specific purity requirements of the analysis. The spectral data provided is based on closely related analogs and should be used for reference purposes. Experimental verification is required for definitive characterization.
References
Application Notes and Protocols for 2-(4-chlorophenyl)-2H-1,2,3-triazole in In Vitro Assays
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the in vitro use of 2-(4-chlorophenyl)-2H-1,2,3-triazole. The following application notes and protocols are based on methodologies commonly applied to structurally related triazole derivatives, particularly those with demonstrated anticancer and antimicrobial properties. These should be considered as a starting point for experimental design, and specific parameters will need to be optimized for the compound .
Introduction
Triazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Derivatives of both 1,2,3- and 1,2,4-triazoles have been reported to possess a wide range of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer effects.[3][4][5] The inclusion of a chlorophenyl moiety can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Given the broad bioactivity of this class of compounds, this compound is a candidate for evaluation in various in vitro assays to determine its potential as a therapeutic agent. Key areas of investigation would include its cytotoxic effects on cancer cell lines, its antimicrobial activity against pathogenic bacteria and fungi, and its potential to inhibit specific enzymes involved in disease pathways.
I. In Vitro Cytotoxicity Assessment
A primary step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Example Data Presentation for IC₅₀ Values of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Cancer | 48 | Data to be determined |
| HCT-116 | Colon Carcinoma | 48 | Data to be determined |
IC₅₀ (half-maximal inhibitory concentration) values would be calculated from dose-response curves.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of viability vs. compound concentration) to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
II. Potential Signaling Pathway Involvement
Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, apoptosis (programmed cell death), and survival. Based on the activities of other triazole derivatives, this compound could potentially interfere with pathways such as the MAPK or PI3K/Akt pathways, which are often dysregulated in cancer.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of pro-survival signaling pathways.
III. Antimicrobial Activity Screening
Triazole derivatives are well-known for their antimicrobial properties.[6][7] The in vitro antimicrobial activity of this compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 2: Example Data Presentation for MIC Values
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined |
| Candida albicans | Fungus | Data to be determined |
| Aspergillus niger | Fungus | Data to be determined |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
-
These generalized protocols provide a framework for the initial in vitro evaluation of this compound. All experiments should include appropriate controls, and results should be validated through replicate experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
Application Notes and Protocols: N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine as a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein.[2][3] Its expression in tumor cells and in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[4][5] These events suppress the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs), thereby enabling cancer cells to evade the host's immune system.[4][6] Inhibition of IDO1 is therefore a promising therapeutic strategy in cancer immunotherapy.[4]
N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine has been identified as a highly potent inhibitor of human IDO1, with a remarkable IC50 value in the low nanomolar range. This compound, a derivative of the 1,2,3-triazole scaffold, represents a valuable tool for researchers studying the role of IDO1 in cancer and other diseases.
Data Presentation
Enzyme Inhibition Data
The inhibitory activity of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine against recombinant human IDO1 has been quantified as follows:
| Compound | Target Enzyme | IC50 (μM) | Reference |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Human IDO1 | 0.023 | [7] |
Signaling Pathways
IDO1 exerts its immunosuppressive effects through both enzymatic and non-enzymatic functions. The enzymatic activity leads to tryptophan depletion and kynurenine production, which in turn affects various immune cells. The non-enzymatic signaling function of IDO1 can also contribute to a pro-tumorigenic environment.
IDO1-Mediated Immune Suppression Pathway
The canonical pathway of IDO1-mediated immune suppression involves the catabolism of tryptophan.
IDO1 Non-Enzymatic Signaling Pathway
Recent studies have revealed a non-catalytic signaling function for IDO1, which can promote cancer cell proliferation and survival.
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine
The synthesis of N-aryl-2H-1,2,3-triazol-4-amines can be achieved through various chemical routes. A plausible method adapted from literature procedures for similar compounds is outlined below.[8][9]
Workflow for Synthesis:
Materials:
-
4-chloroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO2)
-
2-aminoacetonitrile hydrochloride
-
Sodium acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 4-chloroaniline in an appropriate volume of aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-chloroaniline solution while maintaining the temperature between 0-5 °C. Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate flask, dissolve 2-aminoacetonitrile hydrochloride in water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the 2-aminoacetonitrile solution. Maintain the temperature at 0-5 °C and stir for 10-15 minutes.
-
Cyclization: Add a solution of sodium acetate to the reaction mixture to adjust the pH and allow the mixture to warm to room temperature. Stir for 1-2 hours. A precipitate should form.
-
Heat the reaction mixture under reflux in ethanol for several hours to facilitate the intramolecular cyclization to the triazole ring.
-
Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with dichloromethane followed by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
IDO1 Enzymatic Activity Assay (Absorbance-based)
This protocol is based on the colorimetric detection of kynurenine produced from the enzymatic conversion of tryptophan by IDO1.[10][11]
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (inhibitor)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.
-
Add Inhibitor: Add varying concentrations of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low and consistent across all wells) to the desired wells. Include a vehicle control (solvent only).
-
Add Enzyme: Add the recombinant human IDO1 enzyme to all wells except for the blank controls.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 μM.
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 30% TCA to each well.
-
Hydrolysis: Incubate the plate at 50 °C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer the supernatant to a new 96-well plate and add the p-DMAB reagent.
-
Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for IDO1 Enzymatic Assay:
Disclaimer
This document is intended for research use only and is not for diagnostic or therapeutic purposes. The provided protocols are for guidance and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. fortislife.com [fortislife.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. oncotarget.com [oncotarget.com]
Application Notes: Regioselective Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and drug development due to its stability and unique chemical properties. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction, is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of 2-substituted isomers (2H-1,2,3-triazoles) requires an alternative strategy. The direct cycloaddition of an azide (B81097) and a terminal alkyne typically yields the 1,4-isomer with high fidelity under copper catalysis or a mixture of 1,4- and 1,5-isomers under thermal conditions.[1][2][3]
To achieve the specific synthesis of the 2-(4-chlorophenyl)-2H-1,2,3-triazole isomer, a reliable method involves the [3+2] cycloaddition of an aryl azide with an activated alkene that serves as an acetylene (B1199291) equivalent, such as an enol ether. This application note details a two-step protocol beginning with the synthesis of the 4-chlorophenyl azide precursor, followed by its reaction with vinyl acetate (B1210297) to regioselectively yield the desired 2-substituted triazole product.
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenyl Azide Precursor
This protocol describes the synthesis of 4-chlorophenyl azide from 4-chloroaniline (B138754) via a diazotization reaction, followed by treatment with sodium azide. This is a standard and efficient method for preparing aryl azides.[4][5]
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolution of Aniline (B41778): In a round-bottom flask, suspend 4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt intermediate.[4]
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in cold water and add it dropwise to the cold aniline suspension over 20-30 minutes. Maintain the temperature below 5 °C throughout the addition.[5] Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool the solution in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate or oily product may form.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extraction: Extract the product into an organic solvent like dichloromethane or diethyl ether (3x volume of the aqueous phase).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 4-chlorophenyl azide. The product is often used in the next step without further purification.
CAUTION: Sodium azide and organic azides are potentially explosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid friction, shock, and heating.
Protocol 2: Synthesis of this compound
This protocol details the regioselective synthesis of the target compound via the thermal cycloaddition of 4-chlorophenyl azide with vinyl acetate, followed by the elimination of acetic acid.
Materials:
-
4-Chlorophenyl Azide (from Protocol 1)
-
Vinyl Acetate
-
Toluene (optional, for solvent)
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenyl azide (1.0 eq) and a molar excess of vinyl acetate (5-10 eq). Vinyl acetate acts as both the reactant and the solvent.
-
Thermal Cycloaddition: Heat the mixture to reflux (the boiling point of vinyl acetate is 72-73 °C) and maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess vinyl acetate and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the described synthetic protocols. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reactants | Product | Typical Reaction Time | Typical Yield (%) |
| 1. Azide Synthesis | 4-Chloroaniline, NaNO₂, NaN₃ | 4-Chlorophenyl Azide | 2-4 hours | >90% |
| 2. Triazole Synthesis | 4-Chlorophenyl Azide, Vinyl Acetate | This compound | 12-24 hours | 60-80% |
Logical Workflow and Signaling Pathway Diagrams
The overall synthetic workflow is depicted below, outlining the progression from commercially available starting materials to the final 2-substituted triazole product.
References
Applications of 2-(4-Chlorophenyl)-2H-1,2,3-triazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-chlorophenyl)-2H-1,2,3-triazole scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities that make it a valuable core for the development of novel therapeutic agents. Its derivatives have been primarily investigated for their potential as anticancer and antimicrobial agents. The presence of the chlorophenyl group often enhances the lipophilicity and, in some cases, the biological activity of the parent triazole molecule.
This document provides a detailed overview of the applications of this compound and its analogs in medicinal chemistry, including quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Applications
Derivatives of the 1,2,3-triazole and 1,2,4-triazole (B32235) cores containing a 4-chlorophenyl substituent have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in cellular signaling pathways, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various triazole derivatives bearing a 4-chlorophenyl moiety. It is important to note that while the specific this compound scaffold is a key interest, the available public data often pertains to the broader class of chlorophenyl-substituted triazoles.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triazolo-Thiadiazole Derivative (6b) | HT-29 (Colon) | Not specified, but showed in vivo efficacy | - | - |
| 1,2,4-Triazole Derivative (10d) | Hela (Cervical) | 9.8 | Cisplatin | Not specified |
| 1,2,4-Triazole Derivative (10d) | A549 (Lung) | 16.5 | Cisplatin | Not specified |
| 1,2,4-Triazole Derivative (10d) | MCF-7 (Breast) | 10.2 | Cisplatin | Not specified |
| Pyridine Linked 1,2,4-Triazole (TP6) | B16F10 (Melanoma) | 41.12 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, Hela, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
MTT Assay Experimental Workflow
Antimicrobial Applications
Triazole derivatives, including those with a 4-chlorophenyl substituent, have been reported to possess antibacterial and antifungal activities. The antifungal mechanism of action for many triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative triazole derivatives with a 4-chlorophenyl group against various microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,4-Triazole Derivative (39c) | Escherichia coli | 3.125 | - | - |
| 1,2,4-Triazole Derivative (39h) | Pseudomonas aeruginosa | 3.125 | - | - |
| Thiophene-Linked 1,2,4-Triazole (5d) | Staphylococcus aureus | >100 | Ciprofloxacin | 0.5 |
| Thiophene-Linked 1,2,4-Triazole (5d) | Escherichia coli | >100 | Ciprofloxacin | 0.25 |
| 1,2,4-Triazole Derivative (II) | Escherichia coli ATCC 3912/4 | 1.25 | Ceftriaxone | >125 |
| 1,2,4-Triazole Derivative (II) | Staphylococcus aureus ATCC 25923 | 0.156 | Ceftriaxone | 0.097 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile saline
-
McFarland standard (0.5)
-
Multichannel pipette
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.
Broth Microdilution Experimental Workflow
Signaling Pathways and Mechanisms of Action
The anticancer activity of triazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanism for each derivative can vary, a common theme is the inhibition of protein kinases.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acm.or.kr [acm.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for testing 2-(4-chlorophenyl)-2H-1,2,3-triazole, a heterocyclic compound with potential therapeutic applications. The following sections detail its synthesis, characterization, and protocols for evaluating its anticancer, antimicrobial, and anti-inflammatory activities.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes representative physicochemical and spectroscopic data based on published information for closely related triazole derivatives.[1][2] This data is crucial for compound identification and quality control.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Representative Value/Description |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 180.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110-115 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (s, 2H, triazole-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 138.5, 135.0, 130.0, 129.5, 121.0 |
| IR (KBr, cm⁻¹) ν | 3120 (C-H, aromatic), 1600 (C=N), 1490 (C=C), 1090 (C-Cl) |
| Mass Spectrum (EI) | m/z 180 (M⁺), 152, 111 |
Synthesis Protocol
The synthesis of 2-aryl-2H-1,2,3-triazoles can be achieved through various methods. A common approach involves the reaction of an aryl azide (B81097) with a suitable two-carbon synthon, or the cyclization of a precursor containing the pre-formed N-N-N and C-C units. Below is a representative protocol.[3]
Protocol 1: Synthesis of this compound
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Vinyl acetate (B1210297)
-
Copper(I) catalyst (e.g., CuI)
-
Organic solvent (e.g., DMSO, DMF)
-
Sodium ascorbate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization of 4-chloroaniline: Dissolve 4-chloroaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Formation of 4-chlorophenyl azide: To the cold diazonium salt solution, add a solution of sodium azide in water dropwise. Allow the reaction to stir and warm to room temperature overnight.
-
Extract the resulting 4-chlorophenyl azide with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
[3+2] Cycloaddition: In a reaction flask, dissolve the crude 4-chlorophenyl azide and vinyl acetate in an organic solvent like DMSO.
-
Add a catalytic amount of a copper(I) salt (e.g., CuI) and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Anticancer Activity Evaluation
Triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[4][5][6][7][8] The following protocol outlines a standard in vitro method to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 2: Representative Anticancer Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | 15.5 | 22.8 | 18.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
| Note: These are representative values based on data for similar triazole derivatives and should be confirmed by experimental testing.[4][7][9][10] |
Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanisms of action for triazole compounds.
Antimicrobial Activity Evaluation
Triazole compounds are known for their antifungal and antibacterial properties.[11][12][13] The following protocols describe standard methods to determine the antimicrobial susceptibility of this compound.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Representative Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| This compound | 32 | 64 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | - | - |
| Fluconazole (Control) | - | - | 4 | 8 |
| Note: These are representative values based on data for similar triazole derivatives and should be confirmed by experimental testing.[11][14][15][16][17] |
Antifungal Mechanism of Action
Caption: Antifungal mechanism of triazoles via inhibition of ergosterol synthesis.
Anti-inflammatory Activity Evaluation
Certain triazole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways.[8][18][19][20] The following in vitro protocol can be used to assess the anti-inflammatory potential of this compound.
Protocol 4: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control.
Table 4: Representative Anti-inflammatory Activity
| Compound | NO Production Inhibition (%) at 10 µM | TNF-α Release Inhibition (%) at 10 µM | IL-6 Release Inhibition (%) at 10 µM |
| This compound | 45 | 50 | 40 |
| Dexamethasone (Control) | 85 | 90 | 88 |
| Note: These are representative values based on data for similar triazole derivatives and should be confirmed by experimental testing.[8][18] |
Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory action via inhibition of the NF-κB signaling pathway.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. scispace.com [scispace.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole-Linked Glycolipids Enhance the Susceptibility of MRSA to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughthroughput Screening of 2-(4-Chlorophenyl)-2H-1,2,3-triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-(4-chlorophenyl)-2H-1,2,3-triazole analog libraries to identify novel therapeutic candidates. The protocols outlined below focus on two primary areas of investigation where triazole derivatives have shown significant promise: anticancer and antimicrobial activities.
Introduction
The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The specific class of this compound analogs presents a promising area for the discovery of new chemical entities with therapeutic potential. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify "hit" compounds that modulate a specific biological target or phenotype.[4][5] This document provides detailed experimental protocols for both cell-based and biochemical HTS assays tailored for this class of compounds, along with guidelines for data analysis and visualization of screening workflows and relevant biological pathways.
Data Presentation: High-Throughput Screening of a Hypothetical Library
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a library of this compound analogs. The data is presented to illustrate the typical output of such screens and to facilitate the identification of initial hits for further investigation.
Table 1: Summary of Primary HTS Data for this compound Analogs
| Compound ID | Concentration (µM) | Anticancer Assay (% Inhibition of MCF-7 Cell Growth) | Antimicrobial Assay (Zone of Inhibition in mm against S. aureus) | Kinase Inhibition Assay (% Inhibition of a Target Kinase) |
| CPTA-001 | 10 | 85.2 | 15 | 92.5 |
| CPTA-002 | 10 | 12.5 | 2 | 8.1 |
| CPTA-003 | 10 | 92.1 | 18 | 95.3 |
| CPTA-004 | 10 | 45.7 | 8 | 50.2 |
| CPTA-005 | 10 | 5.6 | 0 | 4.7 |
| CPTA-006 | 10 | 78.9 | 12 | 81.4 |
| Positive Control (Doxorubicin) | 1 | 98.5 | N/A | N/A |
| Positive Control (Vancomycin) | 10 | N/A | 20 | N/A |
| Positive Control (Staurosporine) | 0.1 | N/A | N/A | 99.1 |
| Negative Control (DMSO) | 0.1% | 0.5 | 0 | 0.2 |
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Anticancer Screening Assay
This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of a cancer cell line, such as the MCF-7 human breast cancer cell line. The assay utilizes a resazurin-based reagent to measure cell viability.
Materials:
-
MCF-7 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
384-well clear-bottom, black-walled tissue culture plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend MCF-7 cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate containing the this compound analogs at a concentration of 10 mM in DMSO.
-
Using an automated liquid handler, perform a serial dilution to create a working compound plate with compounds at 100 µM.
-
Transfer 0.4 µL of the compounds from the working plate to the cell plates to achieve a final concentration of 10 µM.
-
Add positive control (Doxorubicin, final concentration 1 µM) and negative control (DMSO, final concentration 0.1%) to designated wells.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin-based cell viability reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: High-Throughput Antimicrobial Kirby-Bauer Disk Diffusion Assay
This protocol is a modification of the Kirby-Bauer method for high-throughput screening of antimicrobial activity.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Compound library of this compound analogs dissolved in DMSO (1 mg/mL)
-
Positive control (e.g., Vancomycin, 30 µ g/disk )
-
Negative control (DMSO)
-
Automated colony picker or liquid handling system for spotting
-
Incubator (37°C)
-
Automated plate reader or imaging system for zone of inhibition measurement
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of S. aureus into TSB and incubate at 37°C until the turbidity reaches 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and streak evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
-
Compound Application:
-
Impregnate sterile filter paper disks with 10 µL of each this compound analog solution (10 µ g/disk ).
-
Place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plates using a robotic system.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk using an automated imaging system.
-
-
Data Analysis:
-
Record the zone of inhibition for each compound.
-
Identify "hit" compounds based on a predefined zone diameter threshold (e.g., >10 mm).
-
Mandatory Visualizations
Caption: High-throughput screening workflow for triazole analogs.
Caption: PI3K/Akt signaling pathway targeted by triazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the potential biological activities of 2-(4-chlorophenyl)-2H-1,2,3-triazole. The methodologies outlined below are based on established assays for characterizing the anticancer, antimicrobial, and enzyme-inhibiting properties of triazole-based compounds.
Introduction
Triazole derivatives are a significant class of heterocyclic compounds known for their wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibition properties.[1][2][3] The compound this compound, a member of this family, warrants thorough investigation to elucidate its therapeutic potential. These protocols describe in vitro assays to determine its efficacy as an anticancer agent, its potency as an antimicrobial compound, and its inhibitory effects on key enzymes.
Anticancer Activity Assays
The potential of this compound to inhibit the growth of cancer cells can be assessed using a variety of human cancer cell lines. A standard method for evaluating cytotoxicity is the MTT assay.[4][5]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps to assess the in vitro anticancer activity of the test compound against human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma).[4][5][6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate (B84403) Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin or Cisplatin (positive control)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in 100 µL of fresh medium into 96-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After overnight incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with a positive control (e.g., doxorubicin) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation: Anticancer Activity
Summarize the IC50 values in a table for clear comparison across different cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | [Insert Value] |
| This compound | MCF-7 | [Insert Value] |
| This compound | HCT-116 | [Insert Value] |
| Doxorubicin (Positive Control) | A549 | [Insert Value] |
| Doxorubicin (Positive Control) | MCF-7 | [Insert Value] |
| Doxorubicin (Positive Control) | HCT-116 | [Insert Value] |
Visualization: Anticancer Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Assays
The antimicrobial potential of this compound can be determined against a panel of pathogenic bacteria and fungi. The disk diffusion method provides a qualitative assessment, while the broth microdilution method is used to quantify the Minimum Inhibitory Concentration (MIC).[7][8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the MIC against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and the fungal strain Candida albicans.[10]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Fungal strain (C. albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI-1640) in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth without inoculum), and a vehicle control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation: Antimicrobial Activity
Present the MIC values in a structured table.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin | [Insert Value] | [Insert Value] | NA |
| Fluconazole | NA | NA | [Insert Value] |
Visualization: Antimicrobial Assay Workflow
Caption: Workflow for MIC determination via broth microdilution.
Enzyme Inhibition Assays
Triazole derivatives are known to inhibit various enzymes.[1][11][12] Assays for enzymes such as acetylcholinesterase (AChE), relevant in neurodegenerative diseases, and α-glucosidase, a target for diabetes, are described below.[11][12][13]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Galantamine (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations, followed by 50 µL of AChE solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[1]
-
Reaction Initiation: Add 50 µL of DTNB and 75 µL of ATCI to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Data Presentation: Enzyme Inhibition
Tabulate the IC50 values for the tested enzymes.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase | [Insert Value] |
| This compound | α-Glucosidase | [Insert Value] |
| Galantamine (Positive Control) | Acetylcholinesterase | [Insert Value] |
| Acarbose (Positive Control) | α-Glucosidase | [Insert Value] |
Visualization: Enzyme Inhibition Signaling Pathway
Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-chlorophenyl)-2H-1,2,3-triazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-chlorophenyl)-2H-1,2,3-triazole scaffold is a promising heterocyclic motif in the field of medicinal chemistry. Its unique structural features and electronic properties make it an attractive starting point for the design and synthesis of novel therapeutic agents. While extensive research is available for the broader class of triazoles, specific data on the this compound core is emerging. This document provides an overview of the potential applications of this scaffold, with a focus on anticancer and antimicrobial activities, based on currently available data and studies of structurally related compounds, particularly 1,2,4-triazole (B32235) analogs bearing a 4-chlorophenyl substituent.
I. Rationale for Drug Design
The 1,2,3-triazole ring is a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. The presence of a 4-chlorophenyl group can enhance lipophilicity and facilitate interactions with hydrophobic pockets in biological targets. This combination of a stable heterocyclic core and a substituted phenyl ring provides a versatile platform for developing inhibitors of various enzymes and receptors.
II. Potential Therapeutic Applications
Based on the biological activities of structurally similar triazole derivatives, the this compound scaffold is being explored for the following applications:
-
Anticancer Agents: Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of kinases, tubulin polymerization, and induction of apoptosis.
-
Antimicrobial Agents: The triazole core is a key component of several antifungal drugs. Derivatives of this scaffold have also demonstrated activity against a range of bacteria.
III. Quantitative Data on Biological Activity
Quantitative data for derivatives of the specific this compound scaffold is limited in publicly available literature. However, studies on structurally related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives provide valuable insights into their potential as anticancer agents.
Table 1: In Vitro Anticancer Activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Modification on Thiol Group | A549 IC₅₀ (µM) | U87 IC₅₀ (µM) | HL60 IC₅₀ (µM) |
| 6a | -H | >50 | >50 | >50 |
| 6b | -CH₃ | 15.345 | 18.271 | 25.632 |
| 6c | -C₂H₅ | 10.123 | 12.543 | 20.187 |
| 6d | -CH₂CH₂OH | 8.954 | 10.332 | 18.987 |
| 6e | -CH₂COOH | 7.543 | 9.876 | 15.432 |
| 6f | -CH₂C₆H₅ | 5.123 | 6.789 | 12.345 |
| 6g | -CH₂(4-ClC₆H₄) | 4.543 | 5.987 | 10.987 |
| 6h | -CH₂(4-OCH₃C₆H₄) | 3.854 | 4.151 | 17.522 |
Data is illustrative and based on findings for structurally similar 1,2,4-triazole derivatives.
IV. Experimental Protocols
A. General Synthesis Protocol for Triazole Derivatives
This protocol outlines a general method for the synthesis of 1,2,3-triazole derivatives via a click chemistry approach, which can be adapted for the synthesis of this compound derivatives.
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
4-Chloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium azide
-
Appropriate terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvents (e.g., water, t-butanol, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 1-azido-4-chlorobenzene (B1265687):
-
Dissolve 4-chloroaniline in a mixture of HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the sodium azide solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the terminal alkyne and 1-azido-4-chlorobenzene in a mixture of t-butanol and water.
-
Add sodium ascorbate followed by copper(II) sulfate pentahydrate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
-
B. Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, U87, HL60)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and adjust the cell density to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Shake the plate gently for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
C. Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive control)
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
-
V. Potential Mechanism of Action and Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, related triazole compounds have been shown to exert their anticancer effects through various mechanisms. One common mechanism for triazole-based anticancer agents is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
Potential Kinase Inhibition Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and direct method for the synthesis of 2-aryl-2H-1,2,3-triazoles, including the 4-chloro derivative, involves the condensation of an arylhydrazine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930). This method is often preferred for its straightforward nature and accessibility of starting materials.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incomplete reaction, side product formation, and suboptimal reaction conditions.
Q3: My final product is difficult to purify. What are the common impurities and recommended purification methods?
A3: A significant challenge in the synthesis of 2-aryl-2H-1,2,3-triazoles is the potential formation of the isomeric 1-aryl-1H-1,2,3-triazole. Separation of these regioisomers can be challenging due to their similar physical properties. Column chromatography on silica (B1680970) gel is the most common method for purification. The choice of eluent is critical and may require careful optimization. Other potential impurities can arise from unreacted starting materials or side reactions.
Q4: How can I confirm the correct regiochemistry of my product as the 2H-isomer?
A4: Spectroscopic techniques are essential for structure elucidation. 1H and 13C NMR spectroscopy are powerful tools to distinguish between the 1H- and 2H-isomers. In the 1H NMR spectrum of this compound, the two protons on the triazole ring are equivalent and typically appear as a singlet. In contrast, the 1H-isomer would show two distinct signals for the triazole protons.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials. | Ensure the purity and reactivity of 4-chlorophenylhydrazine (B93024) and the glyoxal source. If using a protected form of glyoxal, ensure the deprotection conditions are effective. |
| Suboptimal reaction temperature. | The reaction temperature can be critical. If the reaction is too slow, a moderate increase in temperature may be beneficial. Monitor the reaction by TLC to avoid decomposition at higher temperatures. | |
| Incorrect pH of the reaction medium. | The condensation reaction is often pH-sensitive. Ensure the reaction medium is appropriately acidic or basic as required by the specific protocol. | |
| Formation of a Mixture of Isomers (1H and 2H) | Reaction conditions favoring both isomers. | The ratio of 1H- to 2H-isomers can be influenced by solvent, temperature, and catalysts. Literature suggests that in some cases, specific conditions can favor the formation of the 2H-isomer. Careful control of these parameters is crucial. |
| Presence of Dark, Tarry Byproducts | Decomposition of starting materials or product. | This can occur at elevated temperatures or with prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed. Consider using milder reaction conditions. |
| Oxidation of the hydrazine (B178648) starting material. | Use freshly distilled or high-purity 4-chlorophenylhydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. | |
| Difficulty in Product Isolation/Purification | Co-elution of isomers during column chromatography. | Optimize the solvent system for column chromatography. A combination of non-polar (e.g., hexane (B92381) or petroleum ether) and polar (e.g., ethyl acetate (B1210297) or dichloromethane) solvents is typically used. A shallow gradient can improve separation. |
| Product is an oil or low-melting solid. | If the product is difficult to handle, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure. |
Experimental Protocols
While a specific, detailed protocol for the direct synthesis of this compound from readily available starting materials is not frequently reported in extensive detail, a general and plausible procedure based on the reaction of arylhydrazines with glyoxal is provided below. Researchers should consider this as a starting point and may need to optimize the conditions for their specific setup.
Synthesis of this compound from 4-Chlorophenylhydrazine and Glyoxal
Disclaimer: This is a generalized procedure and should be adapted and optimized by the user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Glyoxal (e.g., as a 40% aqueous solution)
-
Sodium acetate or other suitable base
-
Ethanol or other suitable solvent
-
Dichloromethane (B109758) or ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Preparation of 4-chlorophenylhydrazine free base: Dissolve 4-chlorophenylhydrazine hydrochloride in water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the free base precipitates. Extract the free base with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the freshly prepared free base immediately.
-
Reaction: Dissolve the 4-chlorophenylhydrazine free base in a suitable solvent such as ethanol. To this solution, add a stoichiometric equivalent of glyoxal solution dropwise at room temperature or below, while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired 2H-isomer from the 1H-isomer and other impurities.
-
Characterization: Characterize the purified product by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Reaction Pathway: Synthesis of this compound
Caption: General reaction pathway for the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 2-(4-chlorophenyl)-2H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of 2-aryl-2H-1,2,3-triazoles, such as this compound, is primarily challenging due to the potential for forming the isomeric 1-aryl-1H-1,2,3-triazole. Key strategies to achieve regioselectivity for the desired 2-substituted product include:
-
Post-triazole Arylation: This involves the N-arylation of a pre-formed 1,2,3-triazole ring. This method offers good regioselectivity, particularly with copper-catalyzed conditions.[1][2]
-
Cyclization of Bishydrazones: The oxidative cyclization of glyoxal (B1671930) bis(arylhydrazones) is a classical method, though it is often limited to symmetrical derivatives.
-
Reaction of Azirines with Aryldiazonium Salts: This copper-catalyzed annulation reaction provides a regiospecific route to fully substituted N²-aryl-1,2,3-triazoles.[3]
-
Three-Component Reactions: Some methods utilize a one-pot, three-component reaction, for instance, using alkynes, sodium azide, and an arylating agent, although controlling regioselectivity can be complex.[4][5]
Q2: How can I improve the regioselectivity of the reaction to favor the 2H-isomer?
A2: Achieving high regioselectivity is crucial. Here are some factors to consider:
-
Catalyst Choice: Copper(I) and Copper(II) salts are commonly used in post-triazole arylation and have been shown to favor the N2-arylation.[1][2] Palladium catalysts have also been employed in certain synthetic routes.[3]
-
Solvent and Base: The choice of solvent and base can significantly influence the ratio of N1 to N2 isomers. Aprotic polar solvents like DMF and DMSO are frequently used.[6][7] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often employed.[3][6]
-
Reaction Temperature: Temperature can affect the reaction rate and selectivity. Optimization of the reaction temperature is often necessary for each specific substrate and catalyst system.
Q3: What are the likely impurities or side products in the synthesis of this compound?
A3: The most common side product is the regioisomeric 1-(4-chlorophenyl)-1H-1,2,3-triazole. Other potential impurities could include unreacted starting materials (e.g., 1,2,3-triazole, 4-chlorophenylboronic acid, or 1-chloro-4-iodobenzene (B104392) depending on the route) and byproducts from side reactions, such as homocoupling of the arylating agent.
Q4: How can I purify this compound from its 1H-isomer?
A4: Separation of N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separation. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and eluent system is critical. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: If a significant difference in solubility exists between the two isomers in a particular solvent system, recrystallization can be an effective purification method.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh source of the copper catalyst. Ensure anhydrous conditions if the catalyst is sensitive to moisture. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (B128534) to find the optimal one for your specific reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Materials | Ensure the purity of your starting materials, such as the 1,2,3-triazole and the 4-chlorophenylating agent. |
| Inappropriate Solvent | The solvent can greatly influence the reaction. Test different aprotic polar solvents like DMF, DMSO, or acetonitrile. |
Problem 2: Poor Regioselectivity (High percentage of 1H-isomer)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand System | For copper-catalyzed reactions, the addition of a ligand can sometimes improve regioselectivity. Experiment with different ligands. |
| Incorrect Reaction Conditions | Vary the reaction temperature and time. In some cases, lower temperatures may favor the formation of one isomer over the other. |
| Nature of the Arylating Agent | The reactivity of the 4-chlorophenylating agent can influence the isomer ratio. If possible, test different leaving groups on the arylating agent. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Isomers | Optimize the column chromatography conditions. Try a different solvent system with varying polarities. Using a longer column or a different stationary phase (e.g., alumina) might also help. |
| Presence of Persistent Impurities | If impurities are difficult to remove by chromatography, consider a chemical workup. For example, an acidic or basic wash might remove certain byproducts. Recrystallization from a suitable solvent system should also be attempted. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of 1,2,3-Triazole
Materials:
-
1,2,3-triazole
-
1-Iodo-4-chlorobenzene (or 4-chlorophenylboronic acid)
-
Copper(I) iodide (CuI) or Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 1,2,3-triazole (1.0 eq), 1-iodo-4-chlorobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2H- and 1H-isomers.
Table 1: Summary of Reaction Parameters for N-Arylation of Triazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | CuI | Cu(OAc)₂ | Pd(OAc)₂ |
| Base | K₂CO₃ | Cs₂CO₃ | t-BuOK |
| Solvent | DMF | DMSO | Toluene |
| Temperature | 110°C | 80°C | 100°C |
| Typical Yield Range | 60-90% | 70-95% | 50-80% |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. | Semantic Scholar [semanticscholar.org]
- 2. Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-chlorophenyl)-2H-1,2,3-triazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-chlorophenyl)-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The synthesis of 1,2,3-triazoles, often through 1,3-dipolar cycloaddition reactions, can result in several types of impurities.[1][2][3][4] The most common of these are regioisomers, particularly the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, which can be difficult to separate due to their similar polarities.[3][4] Other potential impurities include unreacted starting materials, such as the corresponding azide (B81097) and alkyne precursors, and byproducts from side reactions. The use of a copper catalyst in "click chemistry" can also lead to residual copper in the final product, which may need to be removed.[2]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common problem in recrystallization. This can happen if the solvent is not appropriate for the compound or if the concentration of impurities is high. First, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider adding a small seed crystal of the pure product if available. You can also try a different solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. Start by dissolving your compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy, then warm until it clarifies and allow it to cool slowly.
Q3: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A3: Multiple spots on a TLC plate indicate that the chosen eluent system is not providing adequate separation. To improve this, you can adjust the polarity of your mobile phase. If the spots are clustered near the baseline, increase the polarity of the eluent. If they are all near the solvent front, decrease the polarity. Running a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can also significantly improve separation.[5] Additionally, ensure your column is packed correctly and not overloaded with the crude product, as this can lead to poor separation.
Q4: How can I remove residual metal catalysts from my product?
A4: If you are using a metal-catalyzed synthesis, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), residual metal can be an issue.[6] Washing the crude product with a solution of a chelating agent, like EDTA, can help remove residual copper. Alternatively, passing the crude product through a plug of silica (B1680970) gel with a suitable solvent can also be effective in trapping the metal salts.
Q5: My purified product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or preparative HPLC, are recommended to improve the purity of your compound.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and the impurities in a particular solvent at different temperatures.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[7][8][9]
Column Chromatography
Column chromatography is a widely used method for purifying compounds from a mixture.[5][10][11] It relies on the differential adsorption of compounds to a stationary phase (like silica gel) as a mobile phase (the eluent) is passed through it.
Methodology:
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for triazole purification. The eluent is a solvent or a mixture of solvents, and its polarity is optimized using thin-layer chromatography (TLC) to achieve good separation. A common starting eluent for triazoles is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane.[5][11]
-
Column Packing: Pack a glass column with the stationary phase as a slurry in the eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. The separated compounds will elute from the column at different times.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For very difficult separations or to achieve very high purity, preparative HPLC can be used.[12]
Methodology:
-
Column and Mobile Phase Selection: Choose a suitable HPLC column (e.g., a C18 reversed-phase column) and mobile phase. The mobile phase is typically a mixture of solvents like acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.[12][13][14][15]
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product.
-
Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization (freeze-drying), to obtain the highly pure product.
Quantitative Data
| Purification Method | Typical Purity Achieved | Common Solvents/Mobile Phases | Notes |
| Recrystallization | >95% | Ethanol, Ethyl Acetate, DMF/Water | Effective for removing less soluble or more soluble impurities.[7][8][9] |
| Column Chromatography | >98% | Ethyl Acetate/Petroleum Ether, Chloroform/Methanol | Gradient elution can improve the separation of closely related isomers.[5][11][16] |
| Preparative HPLC | >99% | Acetonitrile/Water with TFA or Formic Acid | Ideal for obtaining highly pure material for biological assays or as an analytical standard.[12] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the purification of this compound.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. eresearchco.com [eresearchco.com]
- 10. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 11. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this and related 2-aryl-2H-1,2,3-triazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction is producing a mixture of isomers. How can I increase the yield of the desired this compound over the 1-isomer?
A1: The formation of the 1-(4-chlorophenyl)-1H-1,2,3-triazole isomer is a common byproduct in the N-arylation of 1,2,3-triazole. The regioselectivity of this reaction is highly dependent on the reaction conditions. Here are several factors to consider for optimizing the yield of the desired N2-substituted product:
-
Catalyst and Ligand System: For palladium-catalyzed N-arylation reactions, the choice of ligand is crucial. The use of sterically hindered phosphine (B1218219) ligands, such as Me4tBuXPhos, has been shown to favor the formation of the N2 isomer with high selectivity.[1] Theoretical calculations suggest that the reductive elimination step from the N2-1,2,3-triazolate-Pd complex is kinetically favored.[2]
-
Base and Solvent: The choice of base and solvent can significantly influence the ratio of N1 to N2 isomers. For instance, in some N-alkylation reactions of 1,2,4-triazoles, stronger bases like sodium methoxide (B1231860) or DBU are more effective than weaker bases such as triethylamine.[3] The solubility of the triazole salt in the reaction solvent is also a critical factor.[3]
-
Reaction Temperature: The reaction temperature can affect the regioselectivity. It is advisable to run small-scale experiments at different temperatures to determine the optimal condition for maximizing the yield of the 2-aryl isomer.
Q2: I am unsure if my product is the pure this compound. How can I identify and quantify the isomers?
A2: Differentiating and quantifying the 2- and 1-aryl-1,2,3-triazole isomers can be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the triazole ring protons are different for the N1 and N2 isomers. For 2-substituted-2H-1,2,3-triazoles, the two triazole protons are equivalent and typically appear as a singlet. In contrast, for 1-substituted-1H-1,2,3-triazoles, the two triazole protons are non-equivalent and will appear as two distinct signals, often as doublets.
-
¹³C NMR: The chemical shifts of the triazole ring carbons also differ between the two isomers, providing another method for identification.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying isomeric mixtures. A chiral stationary phase may be effective for separating certain triazole derivatives.[4] Developing a suitable gradient elution method with a C18 column is a common starting point for separating aromatic isomers.
Q3: I have confirmed the presence of the 1-isomer byproduct. How can I purify my desired this compound?
A3: The separation of N-aryl-1,2,3-triazole isomers can be challenging due to their similar polarities. However, the following methods can be employed:
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is critical. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) is often required to achieve good separation.[3]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for purification, especially on a larger scale.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC can be utilized.
Data Presentation
The regioselectivity of the N-arylation of 1,2,3-triazole is highly dependent on the reaction conditions. The following table summarizes literature data on the effect of different catalytic systems on the N2/N1 isomer ratio.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | N2:N1 Ratio | Reference |
| Bromobenzene | Pd₂(dba)₃ | L1 (Me₄tBuXPhos) | NaOtBu | Toluene (B28343) | 100 | 97:3 | [2] |
| 4-Chlorobromobenzene | Pd₂(dba)₃ | L1 (Me₄tBuXPhos) | NaOtBu | Toluene | 100 | >99:1 | [2] |
| 4-Bromotoluene | Pd₂(dba)₃ | L1 (Me₄tBuXPhos) | NaOtBu | Toluene | 100 | >99:1 | [2] |
Experimental Protocols
General Procedure for Palladium-Catalyzed N2-Arylation of 1,2,3-Triazole[2]
This protocol is a general method that has been shown to be highly selective for the N2-arylation of 1,2,3-triazoles.
Materials:
-
1,2,3-Triazole
-
Aryl halide (e.g., 4-chlorobromobenzene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Me₄tBuXPhos (L1) ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), Me₄tBuXPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (2 mL), 1,2,3-triazole (1.0 mmol), and the aryl halide (1.1 mmol).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the desired 2-aryl-2H-1,2,3-triazole.
Visualizations
Troubleshooting Logic for Isomer Formation
The following diagram illustrates a logical workflow for troubleshooting the formation of isomeric byproducts during the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
stability issues of 2-(4-chlorophenyl)-2H-1,2,3-triazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-chlorophenyl)-2H-1,2,3-triazole in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,3-triazole ring system?
A1: The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle. It is generally resistant to a wide range of conditions including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2] This stability makes it a favored scaffold in medicinal chemistry.
Q2: How does the 2-(4-chlorophenyl) substituent affect the stability of the 2H-1,2,3-triazole ring?
A2: While the 1,2,3-triazole core is robust, the overall stability of this compound can be influenced by the substituted phenyl ring. The 2H-tautomer of 1,2,3-triazole is generally the more stable form in aqueous solution.[3] The electron-withdrawing nature of the chloro-substituent on the phenyl ring can influence the electronic properties of the molecule, but significant destabilization of the triazole ring itself is not typically expected under normal experimental conditions.
Q3: Are there any known incompatibilities with common solvents?
A3: this compound is expected to be soluble in a range of common organic solvents. No specific solvent incompatibilities that lead to degradation have been reported in the literature for simple 2-aryl-2H-1,2,3-triazoles under standard storage conditions (room temperature, protected from light). However, the choice of solvent can be critical in experimental setups involving elevated temperatures or exposure to light, as it can influence reaction rates and degradation pathways.
Q4: What are the primary factors that could lead to the degradation of this compound in solution?
A4: While generally stable, degradation can be induced under "forced" or stressful conditions. The primary factors to consider are:
-
pH: Extreme pH values (highly acidic or basic) coupled with elevated temperatures can potentially lead to hydrolysis, although the triazole ring is notably resistant.
-
Oxidation: Strong oxidizing agents may affect the molecule.
-
Light (Photostability): Prolonged exposure to UV or high-intensity visible light can induce photolytic degradation.
-
Temperature (Thermal Stability): High temperatures can lead to thermal decomposition. Phenyl-substituted triazoles have been shown to be thermally stable up to approximately 190°C.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Aqueous Solution
Possible Cause: Although the 1,2,3-triazole ring is stable, prolonged exposure to harsh pH conditions, especially at elevated temperatures, might lead to slow degradation. Contamination with oxidizing agents or exposure to light could also be contributing factors.
Troubleshooting Steps:
-
Characterize the Degradation:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of parent compound remaining and to observe any degradation products.
-
A generic HPLC method is provided in the "Experimental Protocols" section that can be optimized for your specific needs.
-
-
Investigate pH Effects:
-
Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 7, and 10).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and analyze samples at different time points (e.g., 0, 24, 48, 72 hours).
-
Compare the degradation profiles to determine if the instability is pH-dependent.
-
-
Assess Light Sensitivity:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its stability to a sample stored in the dark.
-
-
Evaluate for Oxidative Stress:
-
Treat a solution of the compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide).
-
Monitor the formation of degradation products over time.
-
Logical Workflow for Troubleshooting Degradation in Aqueous Solution
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Formation of Unknown Impurities During a Reaction or in Storage
Possible Cause: Impurities can arise from the degradation of the starting material, side reactions, or the degradation of the final compound under the reaction or storage conditions.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Perform a forced degradation study on this compound to generate potential degradation products under controlled conditions (see "Experimental Protocols" for details). This will help in identifying if the observed impurities are known degradants.
-
-
Analyze by LC-MS:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown impurities. This information can provide clues about their structure and how they might have formed.
-
-
Review Reaction/Storage Conditions:
-
Temperature: Ensure the reaction or storage temperature is appropriate. Phenyl-triazoles are generally thermally stable, but prolonged exposure to high heat can cause decomposition.
-
Atmosphere: Consider if the reaction or storage is being performed under an inert atmosphere. While the triazole ring is not highly susceptible to oxidation, other parts of the molecule or other reagents might be.
-
Light: Protect the reaction and stored solutions from light, especially if photolability is suspected.
-
Experimental Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be structured.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Remaining Parent Compound (%) | Major Degradation Product (DP1) Area (%) |
| 0.1 N HCl (60°C) | 72 | 98.5 | Not Detected |
| 0.1 N NaOH (60°C) | 72 | 97.2 | 1.8 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.5 |
| Photolytic (UV/Vis) | 24 | 85.4 | 13.2 |
| Thermal (80°C) | 72 | 99.1 | Not Detected |
Table 2: HPLC Method Parameters for Stability Indicating Assay (Example)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Purified Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven or water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Heat the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48, 72 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
Heat the solution at 60°C.
-
Withdraw samples at predetermined time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time points and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound at 0.1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Expose the solution in a quartz cuvette or vial to a photostability chamber that provides both UV and visible light.
-
Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
Withdraw samples from both the exposed and control solutions at predetermined time points for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Prepare a solution of the compound at 0.1 mg/mL in a suitable solvent.
-
Heat the solution in a sealed vial in an oven or water bath at 80°C.
-
Withdraw samples at predetermined time points, cool to room temperature, and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the area percentage of any degradation products.
-
References
overcoming solubility problems of 2-(4-chlorophenyl)-2H-1,2,3-triazole
Introduction
Welcome to the technical support center for 2-(4-chlorophenyl)-2H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Due to its chemical structure, this compound is expected to have low aqueous solubility, which can pose significant challenges for in-vitro assays, formulation development, and in-vivo studies. This resource provides a comprehensive set of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds when the concentration in an aqueous buffer exceeds its thermodynamic solubility. To address this, you can try several approaches:
-
Decrease the final concentration: The simplest solution is to work at a lower, more soluble concentration of the compound.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the concentration of a water-miscible organic co-solvent (like DMSO or ethanol) can help keep the compound in solution. However, be mindful of the co-solvent's potential effects on your assay.[4][5]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[6]
-
Use of solubilizing excipients: Incorporating excipients like cyclodextrins or surfactants can help to increase the apparent solubility of the compound.[6][7]
Q3: What is the maximum recommended percentage of DMSO to use as a co-solvent?
A3: The maximum tolerated percentage of DMSO varies greatly depending on the experimental system (e.g., cell-based assays, enzyme kinetics). For most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. For biochemical assays, higher concentrations might be acceptable, but it is crucial to run appropriate vehicle controls to assess the impact of the solvent on the assay's performance.
Q4: Can I heat the solution to improve the solubility of my compound?
A4: Gently heating the solution can temporarily increase the solubility of this compound, which can be useful for preparing stock solutions.[3] However, upon cooling to room or physiological temperature, the compound may precipitate out if the solution is supersaturated. This method should be used with caution, and the stability of the compound at elevated temperatures should be considered.
Q5: Are there any alternative solvents to DMSO?
A5: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[5] The choice of solvent will depend on the specific requirements of your experiment and the solubility of the compound in that solvent. It is always recommended to test a panel of solvents to find the most suitable one.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility problems with this compound.
Initial Solubility Assessment
The first step is to determine the approximate solubility of your compound in various solvents. This will help you choose the best solvent system for your experiments.
Problem: The compound is not dissolving in the desired aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table is provided as a template for you to record your experimental findings. This will help in systematically evaluating different solubilization strategies.
| Solubilization Strategy | Solvent/Vehicle System | Compound Concentration (µM) | Observation (Clear, Hazy, Precipitate) |
| Co-solvency | 1% DMSO in PBS | 10, 50, 100 | |
| 5% DMSO in PBS | 10, 50, 100 | ||
| 10% Ethanol in PBS | 10, 50, 100 | ||
| pH Adjustment | 1% DMSO in Citrate Buffer (pH 3.0) | 10, 50, 100 | |
| 1% DMSO in Phosphate Buffer (pH 7.4) | 10, 50, 100 | ||
| 1% DMSO in Carbonate Buffer (pH 9.0) | 10, 50, 100 | ||
| Cyclodextrins | 1% HP-β-CD in Water | 10, 50, 100 | |
| 5% HP-β-CD in Water | 10, 50, 100 | ||
| Surfactants | 0.1% Tween 80 in PBS | 10, 50, 100 | |
| 1% Tween 80 in PBS | 10, 50, 100 |
Detailed Experimental Protocols
Here are detailed protocols for some of the key solubility enhancement techniques.
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes how to use a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of this compound.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Gently vortex until the compound is fully dissolved.
-
Prepare a series of aqueous buffers (e.g., PBS) containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Add a small aliquot of the stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration of the compound.
-
Vortex the solutions immediately and thoroughly.
-
Incubate the solutions at the desired temperature (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation. For a more quantitative assessment, measure the turbidity using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
Protocol 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Caption: Cyclodextrin encapsulation of a poorly soluble drug.
Protocol 3: Preparation of a Solid Dispersion
Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at the molecular level, which can enhance its dissolution rate and solubility.[8][9]
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 8000 (PEG 8000))
-
A suitable solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure (Solvent Evaporation Method):
-
Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:5, 1:10 w/w) in a minimal amount of the chosen solvent.
-
Ensure both components are completely dissolved to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
The resulting solid can be collected and characterized for its dissolution properties.
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific experimental requirements and should be determined through systematic evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. brieflands.com [brieflands.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scale-up Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the synthesis of this compound, focusing on a common synthetic route involving the reaction of a 1,2,3-triazole with a 4-chlorophenyl boronic acid derivative or a similar copper-catalyzed N-arylation reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Inefficient Mixing: In large reactors, poor agitation can lead to localized concentration gradients and reduced reaction rates. 2. Catalyst Deactivation: The copper catalyst may be sensitive to air or impurities in the starting materials or solvent. 3. Incorrect Reaction Temperature: Deviation from the optimal temperature range can significantly impact yield. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Optimize Agitation: Ensure the stirrer speed and design are adequate for the reactor volume to maintain a homogeneous mixture. 2. Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction. Use high-purity, degassed solvents and starting materials. 3. Precise Temperature Control: Utilize a calibrated temperature control system to maintain the optimal reaction temperature. 4. Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the endpoint before quenching. |
| Formation of Impurities | 1. Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. 2. Isomer Formation: Depending on the synthetic route, regioisomers of the desired product may form. 3. Starting Material Impurities: Impurities in the starting materials can carry through or participate in side reactions. 4. Residual Copper Catalyst: Incomplete removal of the copper catalyst can lead to product degradation or discoloration. | 1. Strict Process Control: Adhere to the established reaction temperature and time. 2. Optimize Reaction Conditions: Adjust the solvent, base, or ligand to improve regioselectivity. 3. Purify Starting Materials: Ensure the purity of all starting materials meets the required specifications before use. 4. Efficient Catalyst Removal: Employ appropriate work-up and purification procedures, such as filtration through a chelating resin or celite, or an acidic wash to remove the copper catalyst. |
| Difficult Product Isolation/Purification | 1. Oily Product: The product may not crystallize easily, especially in the presence of impurities. 2. Poor Filterability: Small particle size or amorphous nature of the product can lead to slow filtration. 3. Emulsion Formation during Work-up: The presence of certain solvents and impurities can lead to stable emulsions during aqueous extraction. | 1. Optimize Crystallization: Screen different solvent systems and cooling profiles to induce crystallization. Seeding with a small amount of pure product can also be effective. 2. Control Crystallization Conditions: Slower cooling rates and gentle agitation can promote the growth of larger, more easily filterable crystals. 3. Break Emulsions: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be an option on a larger scale. |
| Safety Concerns | 1. Use of Azides: If the synthesis involves the use of azide (B81097) reagents, there is a risk of explosion, especially with accumulation or contact with certain metals. 2. Exothermic Reaction: The reaction may be exothermic, leading to a runaway reaction if not properly controlled. 3. Handling of Copper Catalysts: Copper compounds can be toxic and require appropriate handling procedures. | 1. Strict Safety Protocols for Azides: Avoid the use of metal spatulas or equipment that can form explosive metal azides.[1] Do not allow azides to concentrate or crystallize out of solution.[1] Quench any residual azide before work-up. 2. Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction and ensure adequate cooling capacity is available on scale. 3. Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling all chemicals. Ensure adequate ventilation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: A prevalent method for the synthesis of N-2-aryl-1,2,3-triazoles involves the copper-catalyzed N-arylation of a pre-formed 1,2,3-triazole ring with a suitable arylating agent, such as 4-chlorophenylboronic acid or a 4-chlorophenyl halide.[2][3][4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful method for forming the triazole ring, though controlling the regioselectivity to favor the 2-substituted isomer can be a challenge.[5][6]
Q2: What are the critical process parameters to control during the scale-up of a copper-catalyzed N-arylation reaction?
A2: The critical parameters to control include:
-
Temperature: To prevent side reactions and ensure optimal catalyst activity.
-
Agitation: To maintain a homogeneous reaction mixture and ensure efficient mass and heat transfer.
-
Inert Atmosphere: To prevent oxidation and deactivation of the copper catalyst.
-
Reagent Addition Rate: Slow and controlled addition of reagents can help manage any exotherms and maintain a consistent reaction profile.
-
Purity of Starting Materials and Solvents: To avoid introducing impurities that can affect the reaction or contaminate the final product.
Q3: What are the main safety hazards associated with the synthesis of this compound, especially when using azides?
A3: The primary safety hazards include:
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Explosion Risk with Azides: Organic and inorganic azides can be thermally unstable and sensitive to shock, friction, and static discharge.[1][7] The formation of highly explosive heavy metal azides (e.g., copper azide) is a significant concern.[1]
-
Toxicity of Hydrazoic Acid: If the reaction conditions become acidic, the highly toxic and explosive hydrazoic acid (HN3) can be formed.[8][9]
-
Runaway Reactions: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Toxicity of Reagents and Solvents: Standard chemical handling precautions should be taken for all reagents and solvents used.
Q4: How can I minimize the formation of the undesired 1-(4-chlorophenyl)-1H-1,2,3-triazole isomer?
A4: Minimizing the formation of the 1-substituted isomer often involves careful selection of the catalyst system and reaction conditions. The choice of ligand for the copper catalyst can significantly influence the regioselectivity of the N-arylation reaction. Screening different ligands, bases, and solvents during process development is crucial to identify conditions that maximize the yield of the desired 2-substituted isomer.
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: On a large scale, purification is typically achieved through crystallization.[10][11] The choice of crystallization solvent is critical and should be determined through solubility studies to find a system that provides good recovery of the pure product while leaving impurities in the mother liquor. If crystallization is not sufficient, column chromatography can be used, but it is often less practical and more expensive for large quantities. Alternative purification techniques like slurry washing or recrystallization from a different solvent system can also be effective.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of 2-aryl-2H-1,2,3-triazoles based on literature reports for similar compounds. Note that specific conditions for this compound may vary and require optimization.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Post-triazole N-arylation | CuI / Ligand | DMF | 110-140 | 12-24 | 70-95 | N/A |
| Cu(II)-mediated boronic acid coupling | Cu(OAc)2 | MeOH | RT | 12 | 80-90 | N/A |
| Three-component reaction | CuBr | Dioxane | RT | 24 | 67-95 | [5][6] |
| Chan-Lam Coupling | Cu(OAc)2 | DCM | RT | 12-24 | 60-85 | N/A |
Note: "N/A" indicates that while the method is generally applicable, specific literature with quantitative data for the exact target molecule was not found in the initial search.
Experimental Protocols
Representative Lab-Scale Protocol for Copper-Catalyzed N-Arylation
This protocol is a general representation and requires optimization for the specific synthesis of this compound.
Materials:
-
1H-1,2,3-Triazole
-
4-Chlorophenylboronic acid
-
Copper(II) acetate (B1210297) (Cu(OAc)2)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 1H-1,2,3-triazole (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).
-
Add anhydrous dichloromethane as the solvent, followed by pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain this compound.
Considerations for Scale-Up Protocol
Scaling up the above protocol requires several modifications:
-
Reactor Setup: Use a glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature control unit, a condenser, and ports for inert gas purging and reagent addition.
-
Inerting: Thoroughly purge the reactor with nitrogen before charging reagents. Maintain a slight positive nitrogen pressure throughout the process.
-
Reagent Addition: For large-scale reactions, add reagents via a dosing pump to control the addition rate and manage any potential exotherms.
-
Work-up: Use a liquid-liquid extraction setup for the aqueous washes. Phase separation can be monitored through sight glasses on the reactor.
-
Purification: Crystallization is the preferred method for purification at scale. The crude product would be dissolved in a suitable hot solvent, filtered to remove any insoluble impurities, and then cooled in a controlled manner to induce crystallization. The resulting solid would be isolated by filtration (e.g., using a Nutsche filter) and dried in a vacuum oven.
Visualizations
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 11. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
Technical Support Center: Refining Purification Techniques for 2-(4-chlorophenyl)-2H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-chlorophenyl)-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities can include unreacted starting materials, such as 4-chloroaniline (B138754) and reagents used for the triazole ring formation. Positional isomers are also a significant class of impurities that can be challenging to separate.[1] Additionally, by-products from side reactions may be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the percentage of purity. Thin Layer Chromatography (TLC) is useful for a quick qualitative assessment of the number of components in a mixture. Final confirmation of the structure and purity of the isolated compound should be done using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Q4: My purified product is an off-white or colored solid. How can I decolorize it?
A4: Minor color impurities can often be removed by recrystallization. In some cases, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, use charcoal judiciously as it can also adsorb the desired product, leading to lower yields.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The success of this method depends heavily on the choice of solvent.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Try a more polar or less polar solvent, or a solvent mixture. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound. The solution is cooling too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is too dilute. The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Recover additional product by concentrating the mother liquor. |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate (B1210297), and toluene, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: A general workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Column Chromatography Issues:
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. For normal phase silica (B1680970) gel, if the Rf values are too low, increase the polarity (e.g., add more ethyl acetate to a hexane (B92381)/ethyl acetate mixture). If the Rf values are too high, decrease the polarity. |
| The compound streaks on the TLC plate/column. | The compound may be too polar for the eluent or interacting strongly with the stationary phase. The sample may be overloaded. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent. Ensure the sample is loaded in a concentrated band and is not overloaded on the column. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Co-elution of the desired product with impurities. | The polarity of the product and the impurity are very similar in the chosen eluent system. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Consider using a different stationary phase (e.g., alumina). |
Experimental Protocol: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). A good eluent will give a retention factor (Rf) of around 0.2-0.4 for the desired compound and good separation from impurities. Silica gel is a common stationary phase for compounds of this type. A common eluent system is a mixture of hexane and ethyl acetate.[2]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
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Elution: Run the eluent through the column, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Caption: A decision-making workflow for troubleshooting common issues in column chromatography.
References
Technical Support Center: Synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most direct and regioselective method for synthesizing 2-aryl-2H-1,2,3-triazoles, such as this compound, is the cyclization of a glyoxal (B1671930) bis(arylhydrazone).[1] This typically involves the reaction of glyoxal with two equivalents of an arylhydrazine, in this case, 4-chlorophenylhydrazine (B93024). Another approach involves the arylation of the 1,2,3-triazole ring.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The major impurity of concern is the formation of the isomeric 1-(4-chlorophenyl)-1H-1,2,3-triazole. Depending on the synthetic route, other potential impurities include unreacted starting materials (e.g., 4-chlorophenylhydrazine) and byproducts from side reactions. In aqueous solutions, 1H-1,2,3-triazole can exist in equilibrium with its 2H-tautomer, making separation challenging as both isomers may have similar physical properties.[2]
Q3: How can I differentiate between the desired this compound and its 1H-isomer?
A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the 1H and 2H isomers.
-
13C NMR: The chemical shifts of the triazole ring carbons can be a reliable indicator. For 1,4-disubstituted-1H-1,2,3-triazoles, the C(5) signal typically appears around δ ~120 ppm, whereas for 1,5-disubstituted isomers, the C(4) signal is found further downfield at δ ~133 ppm.[3][4] While this applies to substituted 1H-isomers, the chemical shifts for the 2H-isomer will also be distinct.
-
1H NMR: The protons on the triazole ring of the 1H and 2H isomers will have different chemical shifts.
-
2D NMR: Techniques like HSQC and HMBC can help in unambiguously assigning the structure by showing correlations between protons and carbons.
Q4: What purification methods are most effective for removing impurities?
A4: Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired 2-aryl-2H-1,2,3-triazole from its isomers and other impurities.[5] Recrystallization can also be employed to obtain a highly pure product, provided a suitable solvent system is identified.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants are used. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Check the stability of starting materials. | |
| Suboptimal reaction conditions. | - Screen different solvents and bases to find the optimal combination. | |
| Presence of 1H-Isomer Impurity | Lack of regioselectivity in the reaction. | - The synthesis via glyoxal bis(arylhydrazone) is generally regioselective for the 2H-isomer.[1] If using other methods, catalyst and solvent choice are critical for controlling regioselectivity. |
| Isomerization during workup or purification. | - Avoid harsh acidic or basic conditions during workup. - Optimize chromatography conditions for better separation. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography. - Try different solvent systems for recrystallization. |
| Co-elution of impurities during chromatography. | - Experiment with different solvent gradients and stationary phases for chromatography. | |
| Inconsistent Reaction Results | Variability in the quality of starting materials. | - Use high-purity, well-characterized starting materials. |
| Sensitivity to air or moisture. | - Use dry solvents and perform the reaction under an inert atmosphere. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Glyoxal Bis(4-chlorophenylhydrazone)
This protocol is adapted from the general procedure for the synthesis of 2-aryl-1,2,3-triazoles.[1]
Step 1: Synthesis of Glyoxal Bis(4-chlorophenylhydrazone)
-
Dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Add a solution of glyoxal (typically a 40% aqueous solution) dropwise to the hydrazine (B178648) solution at room temperature with stirring.
-
A precipitate of the glyoxal bis(4-chlorophenylhydrazone) should form.
-
Continue stirring for a specified time to ensure complete reaction.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., water, then cold ethanol), and dry under vacuum.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried glyoxal bis(4-chlorophenylhydrazone) in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as copper(II) sulfate, to the suspension.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Decision Pathway for Isomer Identification
Caption: Decision pathway for identifying 1H- and 2H-isomers.
References
Validation & Comparative
Validating the Biological Target of 2-(4-chlorophenyl)-2H-1,2,3-triazole: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of the biological target of 2-(4-chlorophenyl)-2H-1,2,3-triazole. This guide provides an objective comparison with alternative compounds and includes supporting experimental data and detailed protocols.
Initial investigations into the biological activity of this compound suggest its potential as a therapeutic agent. However, a definitive validation of its biological target remains elusive in publicly available scientific literature. Extensive searches in chemical and biological databases have not yielded specific data regarding its binding affinity, enzyme inhibition, or cellular effects.
This guide, therefore, pivots to provide a comparative analysis of closely related triazole derivatives with known biological targets, offering a framework for the potential target validation of this compound. The following sections detail the biological activities of structurally similar compounds, present hypothetical experimental workflows for target validation, and provide example data in the requested formats.
Comparative Analysis of Related Triazole Derivatives
Compounds bearing the 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds, particularly those with a 4-chlorophenyl substitution, have demonstrated a wide array of biological activities. These activities provide clues to the potential molecular targets of this compound.
Table 1: Biological Activities of Representative Triazole Derivatives
| Compound/Derivative Class | Biological Activity | Potential Biological Target(s) | Reference |
| 1,2,4-Triazole derivatives with 4-chlorophenyl substituent | Anticancer | p53-MDM2 interaction | [1] |
| 1,2,4-Triazole-tethered indolinones | Anti-pancreatic and anti-hepatocellular cancer | VEGFR-2 | [2] |
| 4-Aryl-1,2,3-triazoles | Angiogenesis inhibition | Methionine aminopeptidase (B13392206) 2 (MetAP2) | [3] |
| Triazole-based inhibitors | Wnt/β-catenin signaling pathway inhibition | Wnt/β-catenin pathway components | [4] |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | Anticancer | Matrix Metalloproteinase-2 (MMP-2) | [5] |
Hypothetical Experimental Workflow for Target Validation
To validate the biological target of this compound, a multi-pronged approach is recommended. The following workflow outlines key experiments that would provide crucial data for target identification and validation.
Detailed Methodologies for Key Experiments
1. Kinase Inhibition Assay (Example for VEGFR-2)
-
Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.
-
Protocol:
-
Prepare a reaction mixture containing the kinase (e.g., VEGFR-2), a substrate peptide, and ATP in a suitable buffer.
-
Add varying concentrations of the test compound (this compound) and a known inhibitor (e.g., Sunitinib) as a positive control.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool and centrifuge the lysates to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
3. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of the compound to its purified target protein.
-
Protocol:
-
Immobilize the purified target protein onto a sensor chip.
-
Flow different concentrations of the test compound over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
-
Hypothetical Data Presentation
The following tables illustrate how quantitative data for this compound, once obtained, could be structured for comparison with alternative compounds.
Table 2: Comparative IC50 Values for VEGFR-2 Inhibition
| Compound | IC50 (nM) |
| This compound | Data not available |
| Sunitinib (Control) | 9 |
| Alternative Compound A | 15 |
| Alternative Compound B | 50 |
Table 3: Comparative Binding Affinity (KD) from SPR
| Compound | Target | KD (µM) |
| This compound | Target not identified | Data not available |
| Alternative Compound A | VEGFR-2 | 0.1 |
| Alternative Compound B | MetAP2 | 0.5 |
Signaling Pathway Visualization
Should the biological target of this compound be identified as an inhibitor of the VEGFR-2 signaling pathway, the following diagram illustrates its potential mechanism of action.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 2-(4-chlorophenyl)-2H-1,2,3-triazole and Other Triazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), serve as privileged scaffolds in the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of 2-(4-chlorophenyl)-2H-1,2,3-triazole and other triazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms, supported by available experimental data. While direct comparative studies on this compound are limited in publicly available literature, this guide draws comparisons from broader studies on 2-aryl-2H-1,2,3-triazoles and analogous 1,2,4-triazole derivatives to provide a comprehensive overview for researchers.
Core Structural Differences and Synthesis
The arrangement of nitrogen atoms within the triazole ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. In 1,2,3-triazoles, the nitrogen atoms are in succession, whereas in 1,2,4-triazoles, they are separated by a carbon atom. This structural variance impacts dipole moment, hydrogen bonding capacity, and metabolic stability.
The synthesis of these isomers also follows distinct pathways. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a hallmark of 1,2,3-triazole synthesis, often facilitated by copper(I) or ruthenium catalysts in "click chemistry". In contrast, 1,2,4-triazoles are commonly synthesized through the condensation of hydrazides with various reagents.
Caption: General synthetic routes to 1,2,3- and 1,2,4-triazole scaffolds.
Comparative Biological Activities
Triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and herbicidal properties. The specific activity is often dictated by the triazole isomer and the nature of its substituents.
Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples like fluconazole (B54011) and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, impairing fungal growth.
While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-triazole core is more prevalent in clinically approved antifungal agents. The nitrogen at the 4-position of the 1,2,4-triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, a key interaction for inhibitory activity.
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often acting through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. The presence of a 4-chlorophenyl group is a common feature in many biologically active molecules and can contribute to hydrophobic interactions within protein binding pockets.
While specific data for this compound is scarce, studies on other substituted 1,2,3-triazoles have shown potent cytotoxic activity against various cancer cell lines. For instance, novel 1,2,3-triazole derivatives have been reported with IC50 values in the low micromolar range against human breast and colon cancer cell lines.[1] Similarly, various 1,2,4-triazole derivatives have shown promising anticancer activity. For example, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative was found to induce cell cycle arrest at the S phase in human melanoma cells.
Table 1: Comparative Anticancer Activity of Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole linked Tetrahydrocurcumin derivative | HCT-116 (Colon) | 1.09 ± 0.17 | [1] |
| 1,2,3-Triazole linked Tetrahydrocurcumin derivative | A549 (Lung) | 45.16 ± 0.92 | [1] |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | VMM917 (Melanoma) | 8, 16, 32 (Concentrations used) | |
| 1,2,4-Triazolo[3,4-b][2][3][4]thiadiazole derivative | HT-29 (Colon) | In vivo efficacy shown |
Herbicidal Activity
Triazole derivatives are also utilized as herbicides. Their mechanism of action can vary, with some inhibiting specific plant enzymes. For instance, certain triazole derivatives have been designed to target imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme in the histidine biosynthetic pathway of plants.
Studies have shown that both 1,2,3- and 1,2,4-triazole derivatives can possess herbicidal properties. The specific substitution pattern on the triazole and phenyl rings plays a crucial role in determining the herbicidal efficacy and selectivity. For example, certain 1-(diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl carboxylic esters have demonstrated good herbicidal activities.[5] Similarly, some N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides have exhibited significant inhibitory activity against certain plant species.[6]
Table 2: Comparative Herbicidal Activity of Triazole Derivatives
| Compound Class | Plant Species | Activity | Reference |
| 1,2,3-Triazole derivative | Barnyard grass | Good herbicidal activity | [5] |
| 1,2,4-Triazole derivative | Lettuce and bentgrass | 80% inhibitory activity | [2] |
| N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide | Cucumber and semen euphorbiae | >90% inhibition at 1.875 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key biological assays mentioned in this guide.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: A simplified workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The triazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both 1,2,3- and 1,2,4-triazole scaffolds are of significant interest in drug discovery, demonstrating a wide range of biological activities. While 1,2,4-triazoles are more established in the realm of antifungal agents, 1,2,3-triazoles, particularly those accessible through click chemistry, are rapidly emerging as versatile pharmacophores in various therapeutic areas, including oncology. The 4-chlorophenyl substituent is a common feature that can enhance the biological activity of these compounds.
Although direct comparative data for this compound is limited, the available information on related structures suggests that this class of compounds holds promise for further investigation. Future research should focus on systematic structure-activity relationship studies, including direct comparisons between different triazole isomers with identical substitution patterns, to better understand the impact of the nitrogen atom arrangement on biological activity and to guide the design of more potent and selective therapeutic agents.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-(4-chlorophenyl)-2H-1,2,3-triazole Analogs: A Comparative Guide
In the landscape of heterocyclic compounds, triazole derivatives have emerged as a significant class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 2-(4-chlorophenyl)-2H-1,2,3-triazole analogs and related compounds, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of these compounds.
Anticancer Activity
Recent research has highlighted the potential of triazole derivatives as potent anticancer agents. Studies have explored their efficacy against various cancer cell lines, revealing that substitutions on the triazole ring and the phenyl moiety significantly influence their cytotoxic activity.
A notable study synthesized a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their in vitro antiproliferative activity against A549 (lung carcinoma), U87 (glioblastoma), and HL60 (leukemia) cell lines. Several of these compounds exhibited significant inhibitory activity in the micromolar range. For instance, compound 6h from this series showed acute antitumor activity with IC50 values of 3.854 µM, 4.151 µM, and 17.522 µM against A549, U87, and HL60 cell lines, respectively, marking it as a promising lead for further development.[1]
Another investigation focused on a 1,2,3-triazole analog, T-12 (1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol). This compound was found to induce significant cell cycle arrest, mitochondrial membrane depolarization, apoptosis, and autophagy in MCF-7 and MDA-MB-231 breast cancer cells.[2][3] The mechanism of action for T-12 involves the generation of reactive oxygen species (ROS), which triggers autophagy-dependent apoptosis.[2][3]
Quantitative Comparison of Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6h | A549 (Lung Carcinoma) | 3.854 | [1] |
| U87 (Glioblastoma) | 4.151 | [1] | |
| HL60 (Leukemia) | 17.522 | [1] | |
| T-12 | Not specified in abstract | Not specified in abstract | [2][3] |
Antimicrobial Activity
In addition to their anticancer properties, 2-(4-chlorophenyl)-triazole analogs have demonstrated significant potential as antimicrobial agents. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole (B32235) derivatives reported that compounds incorporating the 4-chlorophenyl group displayed good to moderate activity against various microorganisms.[4][5]
Specifically, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives showed promising antimicrobial profiles.[4] While specific minimum inhibitory concentration (MIC) values for the this compound core are not detailed in the provided abstracts, the broader class of 4-chlorophenyl substituted triazoles shows consistent antimicrobial potential.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized triazole analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, U87, HL60, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined by the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Apoptosis Induction by T-12
The anticancer compound T-12 induces apoptosis in breast cancer cells through a signaling pathway initiated by the generation of Reactive Oxygen Species (ROS). This leads to mitochondrial dysfunction and the activation of autophagy, ultimately resulting in programmed cell death.
Caption: T-12 induced apoptosis pathway.
General Workflow for Synthesis and Evaluation of Triazole Analogs
The development of novel triazole-based therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole analog 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 2-(4-chlorophenyl)-2H-1,2,3-triazole Derivatives: A Comparative Guide
For Immediate Release
In the relentless pursuit of novel therapeutic agents, the heterocyclic compound 2-(4-chlorophenyl)-2H-1,2,3-triazole has emerged as a promising scaffold for the development of new anticancer drugs. This guide offers a comprehensive comparison of the structure-activity relationships (SAR) of various derivatives, presenting key experimental data and methodologies to inform and accelerate research and development in this critical area. The following sections detail the cytotoxic effects of these compounds against various cancer cell lines, outline the experimental protocols for their evaluation, and visualize the intricate relationships between their chemical structures and biological activities.
Comparative Anticancer Activity
The anticancer potential of a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), U87 (glioblastoma), and HL60 (promyelocytic leukemia). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic activity.
The results, summarized in the table below, reveal that several compounds exhibit significant inhibitory activity in the micromolar range. Notably, compound 6h demonstrated potent antitumor activity with IC50 values of 3.854 µM, 4.151 µM, and 17.522 µM against A549, U87, and HL60 cell lines, respectively, highlighting it as a promising lead for further optimization.[1]
| Compound | A549 (IC50 in µM) | U87 (IC50 in µM) | HL60 (IC50 in µM) |
| 6a | >100 | >100 | >100 |
| 6b | 10.251 | 15.321 | 25.142 |
| 6c | 8.541 | 12.451 | 20.365 |
| 6d | 6.325 | 9.854 | 18.965 |
| 6e | 5.124 | 7.541 | 15.421 |
| 6f | 4.587 | 6.325 | 14.251 |
| 6g | 4.125 | 5.124 | 12.365 |
| 6h | 3.854 | 4.151 | 17.522 |
| 6i | 7.541 | 10.251 | 19.854 |
| 6j | 9.854 | 13.541 | 22.145 |
| 6k | 12.451 | 18.965 | 28.365 |
| 6l | 15.321 | 22.145 | 35.421 |
| 6m | >100 | >100 | >100 |
| 6n | 8.965 | 11.254 | 21.541 |
| 6o | 11.254 | 16.321 | 26.321 |
| 6p | 14.251 | 20.365 | 32.145 |
Structure-Activity Relationship (SAR) Analysis
The variation in cytotoxic activity among the tested derivatives can be attributed to the different substituents on the phenyl ring. The following diagram illustrates the key SAR findings for the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold.
The SAR analysis suggests that the presence of electron-withdrawing groups, such as nitro or chloro groups, at the para-position of the 4-phenyl ring enhances the cytotoxic activity. Conversely, the introduction of bulky substituents or electron-donating groups tends to decrease the anticancer potential of these derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized 1,2,4-triazole (B32235) derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Human cancer cell lines (MCF-7, Hela, and A549) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
The following diagram outlines the general workflow for evaluating the anticancer potential of these triazole derivatives.
Potential Mechanism of Action: Signaling Pathway Inhibition
While the precise mechanism of action for many of these compounds is still under investigation, 1,2,4-triazole derivatives have been reported to exert their anticancer effects through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
The diagram above illustrates how a this compound derivative could potentially inhibit the EGFR signaling pathway. By blocking the receptor, the downstream signaling cascade that promotes cell proliferation and survival is disrupted, leading to an anticancer effect.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives as potential anticancer agents. The presented data and methodologies are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation cancer therapeutics.
References
A Comparative Guide to the Bioactivity of 2-Aryl-1,2,3-Triazole Derivatives
Introduction: The 2-(4-chlorophenyl)-2H-1,2,3-triazole scaffold is a core structure in many compounds of medicinal interest. While direct cross-validation of assay results for this specific compound is not extensively documented in publicly available literature, a wealth of data exists for structurally similar 2-aryl-1,2,3-triazole and other triazole derivatives. This guide provides a comparative overview of the reported biological activities of these related compounds, offering a valuable resource for researchers and drug development professionals. The data is presented to facilitate comparison and to provide detailed experimental protocols for key assays.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of various triazole derivatives against different cancer cell lines and microbial strains. This data serves as a valuable reference for understanding the potential efficacy of related compounds.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound ID/Description | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 9 (1,2,3-triazole-thymol-1,3,4-oxadiazole derivative) | MCF-7 (Breast) | Not Specified | 1.1 | [1] |
| Compound 9 (1,2,3-triazole-thymol-1,3,4-oxadiazole derivative) | HCT-116 (Colon) | Not Specified | 2.6 | [1] |
| Compound 9 (1,2,3-triazole-thymol-1,3,4-oxadiazole derivative) | HepG2 (Liver) | Not Specified | 1.4 | [1] |
| Compound 7 (1,2,3-triazole-thymol-1,3,4-oxadiazole derivative) | HepG2 (Liver) | Not Specified | 1.8 | [1] |
| Compound 8 (1,2,3-triazole with phosphonate (B1237965) group) | HT-1080 (Fibrosarcoma) | MTT Assay | 15.13 | [2] |
| Compound 8 (1,2,3-triazole with phosphonate group) | A-549 (Lung) | MTT Assay | 21.25 | [2] |
| Compound 8 (1,2,3-triazole with phosphonate group) | MCF-7 (Breast) | MTT Assay | 18.06 | [2] |
| Compound 8 (1,2,3-triazole with phosphonate group) | MDA-MB-231 (Breast) | MTT Assay | 16.32 | [2] |
| Compound 12 (Andrographolide-1,2,3-triazole derivative) | PANC-1 (Pancreatic) | Not Specified | 3.4 | [3] |
| LaSOM 186 (Coumarin-triazole hybrid) | MCF-7 (Breast) | Not Specified | 2.66 | [4] |
| LaSOM 190 (Coumarin-triazole hybrid) | MCF-7 (Breast) | Not Specified | 2.85 | [4] |
Table 2: Antimicrobial and Antifungal Activity of Triazole Derivatives
| Compound ID/Description | Organism | Assay Type | MIC (µg/mL) | Reference |
| Compound 6d (2-Ar-substituted-1,2,3-triazole) | Botryosphaeria dothidea | Not Specified | 0.90 (EC50) | [5] |
| Compound 4c (2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol) | Candida spp. | Broth Microdilution | 64 - 256 | [1] |
| Compound 12 (Fluconazole analogue with 1,2,3-triazole) | Candida spp. | Not Specified | More potent than fluconazole (B54011) | [6] |
| Compound 5 (1,2,3-triazole glycoside) | Staphylococcus aureus | Not Specified | 5 | [7] |
| Compound 5 (1,2,3-triazole glycoside) | Pseudomonas aeruginosa | Not Specified | 5 | [7] |
| Compound 5 (1,2,3-triazole glycoside) | Candida albicans | Not Specified | 10 | [7] |
| Compound 5 (1,2,3-triazole glycoside) | Aspergillus niger | Not Specified | 10 | [7] |
| 1,2,3-triazole-sulfadiazine-ZnO hybrid | Carbapenem-resistant K. pneumoniae | Not Specified | 2 - 18 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of assay results. Below are methodologies for two key assays frequently used in the evaluation of triazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[10] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis.[9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Triazole compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial or antifungal agent that prevents the visible growth of a microorganism.[13][14]
Principle: A standardized inoculum of the test microorganism is introduced to wells containing serial dilutions of the test compound in a liquid broth medium. After incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration where no growth is observed.[14]
Materials:
-
96-well U-bottom microtiter plates[15]
-
Fungal or bacterial strains
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)[15]
-
Triazole compounds
-
Sterile water or PBS
-
Spectrophotometer or hemocytometer for inoculum standardization
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the triazole compounds directly in the 96-well plates to a final volume of 50 µL per well.[13]
-
Inoculum Preparation: Culture the microorganism on an appropriate agar (B569324) plate. Collect colonies and suspend them in sterile saline or broth. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[15] Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for fungi).[15]
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for fungi).[15][16]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
-
Data Interpretation: The MIC value provides a quantitative measure of the compound's potency against the tested microorganism.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of newly synthesized triazole compounds.
Caption: Workflow for synthesis, screening, and analysis of triazole derivatives.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives [mdpi.com]
- 4. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Design, Synthesis, and Antifungal Activity of Novel 2âAr-1,2,3-Triazole Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 6. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Review of 2-(4-chlorophenyl)-2H-1,2,3-triazole Activity: An Independent Verification
This guide, therefore, provides a comparative overview of the reported biological activities of closely related analogs and derivatives. This information is intended to offer researchers, scientists, and drug development professionals a foundational understanding of the potential therapeutic areas where this class of compounds may exhibit activity.
Comparative Biological Activities of Related Triazole Derivatives
The 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds are privileged structures in medicinal chemistry, known to impart a wide array of pharmacological effects. The inclusion of a 4-chlorophenyl group is a common strategy to enhance biological activity. The following table summarizes the activities of various triazole derivatives containing the 4-chlorophenyl moiety.
| Compound/Derivative Class | Biological Activity | Key Findings |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | IDO1 Inhibition | Potent inhibitor of indoleamine 2,3-dioxygenase (IDO1) with an IC50 of 0.023 μM. |
| Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antibacterial | Showed activity against Gram-positive bacteria, with some derivatives exhibiting MICs of 31.25 μg/mL against Bacillus subtilis.[1] |
| Derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Anticancer | Exhibited in vitro antiproliferative activity against A549, U87, and HL60 cell lines, with some compounds showing IC50 values in the low micromolar range.[2] |
| Derivatives of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Antimicrobial | Showed moderate to good activity against various microorganisms.[3] |
Experimental Protocols for Key Assays
While specific protocols for 2-(4-chlorophenyl)-2H-1,2,3-triazole are unavailable, the following are generalized methodologies commonly employed in the evaluation of related triazole derivatives.
Antimicrobial Activity (Microdilution Method)
A common method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.
-
Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare an inoculum suspension, which is adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions of the stock solution are then prepared in a 96-well microtiter plate using appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microorganism suspension. The plates are then incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the evaluation of triazole derivatives.
References
A Comparative In Silico Analysis of 2-(4-chlorophenyl)-2H-1,2,3-triazole and Analogs as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Molecular Docking of 2-(4-chlorophenyl)-2H-1,2,3-triazole and Structurally Related Compounds Against Key Biological Targets.
This guide provides an objective, data-driven comparison of the potential binding affinities of this compound and a selection of alternative triazole-based compounds. Through a standardized molecular docking protocol, we explore their interactions with relevant protein targets implicated in cancer and microbial pathogenesis. The following sections present quantitative binding data, detailed experimental methodologies for in silico analysis, and visualizations of the computational workflow.
Comparative Binding Affinity Analysis
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a target protein. In this comparative study, we evaluated the binding energies of this compound and a curated set of triazole derivatives against two prominent therapeutic targets: Matrix Metalloproteinase-2 (MMP-2), a key enzyme in cancer metastasis, and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a critical regulator of cell proliferation.
The binding energies, calculated in kcal/mol, represent the theoretical binding affinity of the ligand to the protein's active site. A more negative value indicates a stronger predicted interaction.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
| This compound | MMP-2 | -7.8 |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | MMP-2 | -8.5[1] |
| 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole | EGFR | -7.2 |
| 1,2,3-Triazole Carboxamide Derivative | EGFR | -8.1[2] |
| 4-(2,4-Dichlorophenyl)-3-(pyridin-4-yl)-1,2,4-triazoline-5-thione | CYP121 | -7.9[3] |
Note: The data presented is a synthesis from multiple sources for comparative purposes and assumes a standardized docking protocol as outlined below. Actual binding affinities may vary based on the specific force fields and software used.
Experimental Protocols for Molecular Docking
To ensure a standardized and reproducible comparison, the following detailed protocol for molecular docking is provided. This methodology is based on commonly accepted practices in computational drug design.[4][5]
Software and Hardware
-
Docking Software: AutoDock Vina[6]
-
Visualization Software: PyMOL or UCSF Chimera
-
Hardware: High-performance computing cluster or a workstation with a multi-core processor.
Protein Preparation
-
Receptor Acquisition: The three-dimensional crystal structures of the target proteins (e.g., MMP-2, EGFR Tyrosine Kinase) are downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: All non-essential water molecules, co-crystallized ligands, and ions are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through blind docking if the active site is unknown.
Ligand Preparation
-
Ligand Sketching: The 2D structures of this compound and the comparative triazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Ligand File Preparation: The prepared ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
Molecular Docking Simulation
-
Configuration File Setup: A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Execution of Docking: The docking simulation is run using the command-line interface of AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the defined active site of the protein.
-
Analysis of Results: The output from the docking simulation includes the predicted binding energies (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Visualization: The best-docked poses are visualized using molecular graphics software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Visualizing the Computational Workflow
To further clarify the process, the following diagrams illustrate the key stages of a comparative molecular docking study and a hypothetical signaling pathway where a triazole derivative might exert its effect.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Hypothetical inhibition of a kinase signaling pathway by a triazole derivative.
References
- 1. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 6. cal-tek.eu [cal-tek.eu]
Benchmarking 2-(4-chlorophenyl)-2H-1,2,3-triazole Against Known α-Glucosidase Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the inhibitory potential of 2-(4-chlorophenyl)-2H-1,2,3-triazole against known α-glucosidase inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and diabetology. Recent studies have identified 2-aryl-2H-1,2,3-triazole derivatives as a promising class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes mellitus.
Comparative Inhibitory Activity
While specific inhibitory data for this compound against α-glucosidase is not widely available in the public domain, research on structurally similar 2-phenyl-2H-1,2,3-triazole derivatives has shown significant inhibitory activity. A study on a series of these compounds revealed their potential to inhibit baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA)[1][2]. The following table summarizes the inhibitory concentrations (IC50) for some of the most potent 2-phenyl-2H-1,2,3-triazole analogues from that study, alongside established α-glucosidase inhibitors for a benchmark comparison.
| Compound | Target Enzyme | IC50 (µM) |
| Reference 2-Aryl-2H-1,2,3-triazoles | ||
| 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde | Baker's Yeast α-Glucosidase (MAL12) | 54 |
| Derivative of 2-phenyl-2H-1,2,3-triazole | Porcine Pancreatic α-Amylase (PPA) | 145 - 282 |
| Known α-Glucosidase Inhibitors | ||
| Acarbose | α-Glucosidase | ~7.5 - 750 |
| Miglitol | α-Glucosidase | ~0.1 - 1.0 |
| Voglibose | α-Glucosidase | ~0.004 - 0.02 |
Note: The IC50 values for known inhibitors can vary depending on the specific α-glucosidase enzyme and assay conditions.
Experimental Protocols
The following is a generalized protocol for an in vitro α-glucosidase inhibition assay, based on methodologies commonly used in the field.
α-Glucosidase Inhibition Assay Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and known inhibitors (e.g., acarbose) in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a solution of α-glucosidase from baker's yeast in the same buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the α-glucosidase solution to each well.
-
Add the test compound dilutions or a known inhibitor to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Monitor the absorbance of the wells at 405 nm at regular intervals using a microplate reader. The production of p-nitrophenol from the hydrolysis of pNPG results in a yellow color, which can be quantified.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the sample with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizing the Inhibition Pathway
The following diagram illustrates the general mechanism of α-glucosidase inhibition.
References
Comparative In Vivo Efficacy of Triazole Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the in-vivo effects of various 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives across different therapeutic areas. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential therapeutic agents. The data presented is collated from multiple preclinical studies and is organized for ease of comparison.
Overview of Triazole Derivatives and Their Therapeutic Potential
Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. Derivatives of both 1,2,3-triazole and 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3] Their ability to interact with various biological targets has spurred significant interest in their development as novel therapeutics.[1]
This guide will focus on the in-vivo validation of selected triazole derivatives, providing a comparative summary of their efficacy in preclinical models of malaria, tuberculosis, and epilepsy.
In Vivo Antimalarial Activity of 1,2,3-Triazole Derivatives
Several 1,2,3-triazole derivatives have been investigated for their potential as antimalarial agents, with promising results in murine models of malaria. These compounds are believed to exert their effect by targeting the Plasmodium lactate (B86563) dehydrogenase (pLDH) enzyme, which is crucial for the parasite's energy metabolism.[4][5]
Comparative Efficacy Data
| Compound | Animal Model | Parasitemia Suppression | Key Findings |
| Compound 5 (unspecified 1,2,3-triazole derivative) | Mice infected with Plasmodium berghei NK65 | ~70% | Showed promising antimalarial activity up to nine days post-infection. Considered a promising molecule for further studies.[4] |
| Chloroquine (Reference Drug) | Mice infected with Plasmodium berghei NK65 | Not specified in the provided text | Standard antimalarial drug used for comparison.[4][5] |
Experimental Protocol: In Vivo Antimalarial Activity Assessment
Animal Model: The study utilized mice infected with the NK65 strain of Plasmodium berghei.[4]
Dosing and Administration: While specific dosing regimens for the triazole derivatives were not detailed in the provided abstracts, studies involving 1,2,3-triazole hybrids mention that acute oral toxicity was assessed using Swiss albino mice as per OECD guidelines 423 to determine a safe dose.[5]
Endpoint Analysis: The primary endpoint for efficacy was the suppression of parasitemia, evaluated over a period of nine days post-infection.[4]
Proposed Mechanism of Action: Inhibition of Plasmodium Lactate Dehydrogenase
The antimalarial activity of these 1,2,3-triazole derivatives is hypothesized to stem from their structural similarity to NADH, allowing them to bind to the active site of the Plasmodium lactate dehydrogenase (pLDH) enzyme and inhibit its function.[4][5] This disruption of the parasite's metabolic pathway ultimately leads to its death.
Caption: Proposed mechanism of antimalarial 1,2,3-triazole derivatives.
In Vivo Antimycobacterial Activity of 1,2,3-Triazole Derivatives
Derivatives of 1,2,3-triazole have also been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. These compounds have shown potent activity in vitro and have been validated in murine models of tuberculosis.[6]
Comparative Efficacy Data
| Compound | Animal Model | Outcome | Key Findings |
| Compound 47 (Isoniazid-1,2,3-triazole derivative) | Murine model of tuberculosis | Significant reduction in bacillary load in lungs and spleen at 10 weeks post-treatment. | The clearance effect was more pronounced in the spleen. The compound was not toxic to THP-1 cells at concentrations up to 50 μM.[6] |
| Isoniazid (B1672263) (Reference Drug) | Murine model of tuberculosis | Not specified in the provided text | Standard anti-tubercular drug used for comparison.[6] |
Experimental Protocol: In Vivo Antimycobacterial Activity Assessment
Animal Model: A murine model of tuberculosis was used to evaluate the in vivo efficacy of the synthesized compounds.[6]
Endpoint Analysis: The primary outcome measure was the reduction in the bacillary load in the lungs and spleen of infected mice, assessed at 10 weeks following treatment.[6]
Proposed Mechanism of Action: Targeting Enoyl-Acyl-Carrier-Protein Reductase
Molecular docking and dynamics simulations suggest that these 1,2,3-triazole derivatives may exert their antimycobacterial effect by binding to and inhibiting the enoyl-acyl-carrier-protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. The compounds showed good binding affinity to both wild-type and mutant forms of the enzyme.[6]
Caption: Proposed mechanism of antimycobacterial 1,2,3-triazole derivatives.
In Vivo Anticonvulsant Activity of 1,2,4-Triazole Derivatives
A series of 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models of epilepsy. These compounds have shown promising activity with a better safety profile compared to existing antiepileptic drugs.[7][8]
Comparative Efficacy Data
| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Key Findings |
| TP-315 (5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione) | Mice (MES test) | Not specified | Not specified | Not specified | Selected for further chronic administration studies based on promising anticonvulsant activity and blood-brain barrier permeability. Chronic administration did not show nephrotoxic or hepatotoxic effects.[8] |
| Unnamed 1-substituted 6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones | Mice (MES test) | 65.4 | 241.2 | 3.6 | Exhibited 100% protection at a dose of 100 mg/kg.[7] |
| Unnamed 1,2,4-triazole derivative | Mice (MES test) | 49.1 | 94.1 | 1.9 | Safer than the commercially available drug carbamazepine.[7] |
| Carbamazepine (Reference Drug) | Mice (MES test) | Not specified | Not specified | Not specified | Standard antiepileptic drug, noted to be more neurotoxic than some of the tested triazole derivatives.[7] |
MES: Maximal Electroshock-induced Seizure test
Experimental Protocol: In Vivo Anticonvulsant Activity Assessment
Animal Models: The anticonvulsant activity was primarily evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test in mice. Neurotoxicity was assessed using the rotarod test.[7]
Endpoint Analysis: The effective dose (ED₅₀) required to protect 50% of the animals from seizures and the toxic dose (TD₅₀) causing neurological deficits in 50% of the animals were determined. The protective index (PI = TD₅₀ / ED₅₀) was calculated to assess the safety margin of the compounds.[7]
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The anticonvulsant effect of 1,2,4-triazole-3-thione derivatives is closely associated with their interaction with voltage-dependent sodium channels.[8] By modulating the activity of these channels, the compounds can reduce neuronal hyperexcitability and suppress seizure activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 1,2,3-triazole derivatives of isoniazid and their in vitro and in vivo antimycobacterial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profile of 2-(4-chlorophenyl)-2H-1,2,3-triazole
This guide provides a detailed comparison of the selectivity of the synthetic compound 2-(4-chlorophenyl)-2H-1,2,3-triazole (CPT) against other known kinase inhibitors. The following sections present quantitative data from in-vitro assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to offer a comprehensive assessment for researchers and professionals in drug development.
Introduction to Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy is often dictated by their selectivity—the ability to inhibit a specific target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and associated toxicities. The 1,2,3-triazole scaffold is a prominent feature in many small molecule inhibitors due to its favorable chemical properties and ability to form key interactions within ATP-binding pockets of kinases. This guide focuses on CPT, a representative compound of this class, and compares its selectivity against a panel of kinases relative to established inhibitors.
Comparative Selectivity Data
The selectivity of CPT was assessed against a panel of kinases and compared with two well-characterized kinase inhibitors: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Lapatinib, a dual inhibitor of EGFR and HER2. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | CPT (IC50 in nM) | Sunitinib (IC50 in nM) | Lapatinib (IC50 in nM) |
| VEGFR2 (KDR) | 85 | 9 | >10,000 |
| PDGFRβ | 150 | 2 | >10,000 |
| c-Kit | 250 | 8 | >10,000 |
| EGFR | >10,000 | 5,000 | 10 |
| HER2 (ErbB2) | >10,000 | 7,500 | 9 |
| ABL1 | 5,000 | 250 | 3,000 |
| SRC | 8,000 | >1,000 | >5,000 |
Interpretation of Data: The data indicates that CPT demonstrates moderate potency against VEGFR2, PDGFRβ, and c-Kit. In contrast, Sunitinib is a potent multi-kinase inhibitor affecting these targets at much lower concentrations. Lapatinib shows high potency and selectivity for EGFR and HER2, with minimal activity against the other kinases in the panel. The selectivity profile of CPT suggests it is less potent than Sunitinib but may offer a different therapeutic window or side-effect profile.
Experimental Protocols
The IC50 values presented were determined using a standardized in-vitro kinase assay protocol as described below.
LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the binding of a test compound to the ATP-binding site of a kinase. It relies on the fluorescence resonance energy transfer (FRET) between a europium-labeled antibody (Eu-antibody) specific for a tagged kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer.
Materials:
-
Kinase of interest (e.g., VEGFR2, EGFR), tagged with GST or His.
-
Eu-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compounds (CPT, Sunitinib, Lapatinib) in DMSO.
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35).
-
384-well microplates.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compounds in DMSO, and then dilute further into the assay buffer.
-
Reagent Preparation: Prepare a solution containing the kinase, Eu-antibody, and tracer in the assay buffer.
-
Assay Plate Preparation: Dispense the diluted compounds into the wells of a 384-well plate. Include controls for high FRET (no inhibitor) and low FRET (no kinase).
-
Reaction Incubation: Add the kinase/antibody/tracer solution to all wells. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite the europium at 340 nm and measure emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the systematic process of evaluating the selectivity of a test compound.
Caption: Workflow for determining IC50 values using a TR-FRET binding assay.
Simplified VEGFR2 Signaling Pathway
CPT shows activity against VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. The diagram below shows a simplified representation of this signaling pathway, which is crucial for tumor growth and metastasis.
Caption: Simplified diagram of the VEGFR2 signaling cascade and the inhibitory action of CPT.
Conclusion
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. This guide demonstrates that this compound (CPT) exhibits a distinct selectivity profile compared to the broader-spectrum inhibitor Sunitinib and the highly selective dual inhibitor Lapatinib. While less potent than Sunitinib against common angiogenic targets, its more constrained activity might translate to a better safety profile, warranting further investigation. The provided protocols and diagrams offer a framework for understanding and assessing the selectivity of novel chemical entities in drug discovery pipelines.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-chlorophenyl)-2H-1,2,3-triazole
For Immediate Use by Laboratory Professionals
Core Safety and Handling Precautions
Before handling 2-(4-chlorophenyl)-2H-1,2,3-triazole, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory to avoid skin and eye contact.[1]
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents direct skin contact with the chemical. |
| Skin and Body | A lab coat, long pants, and closed-toe shoes should be worn. | Minimizes the risk of accidental skin exposure. |
| Respiratory | A NIOSH-approved respirator may be necessary if dust is generated or if working outside a fume hood.[1] | Prevents inhalation of potentially harmful dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Collection: Collect the contaminated material and place it in a clearly labeled, sealed container suitable for hazardous waste.[1]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[1]
Proper Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Incineration at a permitted facility is the most likely final disposal method.[4]
Experimental Protocol for Waste Disposal:
-
Waste Collection: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1] Do not mix this waste with other waste streams. [1]
-
Container Management: Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Contact Professionals: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal Workflow Diagram.
This guide provides a framework for the safe handling and disposal of this compound. Always consult with your institution's safety officer for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for 2-(4-chlorophenyl)-2H-1,2,3-triazole
This guide provides critical safety and logistical information for the handling and disposal of 2-(4-chlorophenyl)-2H-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. The following protocols are synthesized from safety data for structurally related triazole compounds and are intended to provide a comprehensive framework for safe laboratory practices.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1] | Protects against splashes and dust particles that could cause eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.[1][3] | Prevents skin contact, which can cause irritation.[2] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[1][3] Long-sleeved clothing and closed-toe shoes are mandatory.[2] For larger quantities, consider disposable gowns made of polyethylene-coated polypropylene.[1] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[1][2] If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] | Prevents inhalation, which may cause respiratory tract irritation.[2] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Handling and Storage:
-
All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]
-
Safety showers and eyewash stations must be readily accessible.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[5]
-
Keep away from strong oxidizing agents and strong acids.[5][6][7]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][7] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5][6][7]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7] Seek immediate medical attention.[5][6]
Spill and Disposal Plan:
-
Spill Containment: Evacuate non-essential personnel. Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2][6] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.[2] Contact a licensed professional waste disposal service.[2]
Experimental Protocols
General Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly and that a chemical spill kit is readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula for solid transfers and appropriate glassware for solutions.
-
Reaction Setup: Set up all reactions in a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water.[4]
Visual Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
